(2-(Methacryloyloxy)ethyl)trimethylammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXZLALVWBDKH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26161-33-1, 33611-56-2 (Parent) | |
| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
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DSSTOX Substance ID |
DTXSID3027586 | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5039-78-1, 26161-33-1 | |
| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyquaternium 37 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
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| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |
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| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride structural formula
Technical Monograph: (2-(Methacryloyloxy)ethyl)trimethylammonium chloride Advanced Cationic Monomers for Gene Delivery and Hydrogel Synthesis[1]
Molecular Architecture & Physicochemical Profile[1][2]
This compound (TMAEMC), often abbreviated as DMC or MADQUAT, is a high-charge density cationic monomer.[1] Its utility in drug development stems from its ability to retain a permanent positive charge independent of pH, unlike tertiary amine methacrylates (e.g., DMAEMA) which depend on protonation.[1]
Structural Analysis
The molecule functions as a tripartite system:
-
Methacrylate Tail (Reactive): The vinyl group (
) enables free radical polymerization (FRP) and controlled radical polymerizations (ATRP, RAFT).[1] -
Ester Linkage (Biodegradable/Labile): Connects the polymerizable head to the functional tail. Critical Note: This bond is susceptible to hydrolysis, particularly in alkaline environments (pH > 7.5), releasing choline and leaving an anionic carboxylate group on the polymer backbone.
-
Quaternary Ammonium Head (Functional): The
group provides permanent cationic charge, essential for electrostatic interaction with the phosphate backbone of DNA/RNA or negatively charged bacterial membranes.
Structural Formula (SMILES): C(C)CCOC(=O)C(=C)C.[Cl-][1][2]
Key Physicochemical Data
| Property | Value | Relevance to Protocol |
| CAS Number | 5039-78-1 | Identity verification.[1][3] |
| Molecular Weight | 207.70 g/mol | Stoichiometric calculations for DP (Degree of Polymerization).[1] |
| Physical Form | Aqueous Solution (70-80%) | Commercial form; water must often be removed or accounted for in solvent calculations.[1] |
| Solubility | Water, Methanol, Ethanol | Incompatible with non-polar solvents (Hexane, Toluene).[1] |
| Hydrolytic Stability | pH < 6.0 (Stable) | CRITICAL: Rapid hydrolysis at pH > 8.[1]0. Store solutions at pH 4-5. |
| Inhibitor | MEHQ (Methoxyphenol) | Must be removed (via inhibitor remover column) prior to controlled polymerization.[1] |
Polymerization Thermodynamics & Kinetics
For drug delivery applications, polydispersity (PDI) must be minimized (< 1.[1]2) to ensure uniform biodistribution.[1] Standard Free Radical Polymerization (FRP) yields high PDI (> 2.0).[1] Therefore, Reversible Addition-Fragmentation Chain Transfer (RAFT) is the preferred method for synthesizing TMAEMC-based gene vectors.[1]
RAFT Polymerization Mechanism
The process relies on a chain transfer agent (CTA), typically a dithiobenzoate or trithiocarbonate, to establish a dynamic equilibrium between active and dormant chains.[4]
Figure 1: Simplified RAFT polymerization workflow for cationic monomers.
Biomedical Applications: Gene Delivery Vectors
TMAEMC is extensively used to synthesize block copolymers (e.g., PEG-b-pTMAEMC) for gene therapy.[1] The permanent positive charge allows for the condensation of plasmid DNA (pDNA) or siRNA into nanoparticles known as polyplexes .
Mechanism of Action
-
Complexation: The quaternary ammonium groups bind electrostatically to the anionic phosphate groups of nucleic acids.
-
Protection: The polymer shell protects genetic material from nuclease degradation in the bloodstream.
-
Cellular Entry: The net positive charge of the polyplex interacts with proteoglycans on the cell membrane, triggering endocytosis.
Critical Limitation: Unlike PEI (Polyethylenimine), TMAEMC lacks a "proton sponge" effect because it is fully quaternized. Therefore, it is often copolymerized with endosomolytic agents or histidine-rich blocks to facilitate endosomal escape.[1]
Figure 2: The transfection pathway of TMAEMC-based polyplexes.[1] Note the critical bottleneck at Endosomal Escape.
Experimental Protocol: RAFT Synthesis of p(TMAEMC)
Objective: Synthesis of a homopolymer with
Reagents:
-
Monomer: TMAEMC (75% in water).[1]
-
CTA: 4-Cyanopentanoic acid dithiobenzoate (CPADB) - Compatible with methacrylates.[1]
-
Initiator: ACVA (4,4'-Azobis(4-cyanovaleric acid)) - Water-soluble azo initiator.[1]
-
Solvent: Acetate Buffer (pH 5.0) - Crucial to prevent hydrolysis during polymerization.[1]
Protocol:
-
Monomer Purification: Pass the aqueous TMAEMC solution through a pre-packed inhibitor remover column (hydroquinone/MEHQ removal). Lyophilize if precise solid mass is required, otherwise calculate concentration via density (approx 1.105 g/mL).[1]
-
Reaction Mix:
-
In a Schlenk tube, dissolve TMAEMC (2.0 g, ~9.6 mmol) in Acetate Buffer (8 mL).
-
Add CPADB (CTA) and ACVA (Initiator) at a molar ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2 .[1]
-
-
Degassing (Oxygen Removal):
-
Seal the tube with a rubber septum.
-
Purge with high-purity Nitrogen or Argon for 30 minutes (bubbling directly into solution).[1] Oxygen terminates radicals and halts RAFT.
-
-
Polymerization:
-
Immerse the Schlenk tube in an oil bath pre-heated to 70°C .
-
Stir magnetically at 300 RPM.
-
Timepoint: Allow reaction to proceed for 12-18 hours.[1]
-
-
Termination & Purification:
-
Quench reaction by cooling in liquid nitrogen or ice water and exposing to air.
-
Dialysis: Transfer solution to a dialysis tubing (MWCO 3.5 kDa) and dialyze against distilled water (pH 5) for 3 days to remove unreacted monomer and salt.
-
Lyophilization: Freeze-dry the purified solution to obtain a pinkish powder (color from CTA).[1]
-
-
Characterization:
-
H-NMR (D2O): Verify disappearance of vinyl protons (5.5 - 6.2 ppm).
-
GPC (Aqueous): Use acetate buffer eluent to suppress polyelectrolyte effects.[1]
-
Safety & Handling (SDS Summary)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]
-
Handling: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhaling aerosols.
-
Storage: Store at 2-8°C. Ensure the container is tightly sealed to prevent water evaporation (if in solution) or moisture absorption (if solid).[1] Check pH periodically; if pH rises above 7, the monomer is degrading.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79906, this compound.[1] Retrieved from .[1]
-
Sigma-Aldrich. [2-(Methacryloyloxy)ethyl]trimethylammonium chloride solution Product Specification. Retrieved from .[1]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry. (Foundational text on RAFT mechanism for methacrylates).
-
Pal, S., et al. (2012). RAFT Polymerization of Cationic Methacrylates for Gene Delivery.[1] Biomacromolecules.[1][5][6][7] (Protocol adaptation source).
-
ChemSafetyPro. GHS Classification for CAS 5039-78-1. Retrieved from .[1]
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An In-Depth Technical Guide to METAC ([2-(Methacryloyloxy)ethyl]trimethylammonium chloride): Properties, Synthesis, and Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC), a cationic monomer increasingly utilized in the development of advanced drug delivery systems. This document delves into the fundamental physicochemical properties of METAC, including its CAS number and molecular weight, and explores its pivotal role in the synthesis of functional copolymers for biomedical applications. Readers will gain insights into the synthesis of METAC-based hydrogels and nanoparticles, the mechanisms governing drug and gene loading and release, and the critical aspects of biocompatibility and characterization. Detailed experimental protocols and characterization data are provided to equip researchers with the practical knowledge required to leverage METAC in their drug development endeavors.
Introduction: The Significance of Cationic Polymers in Drug Delivery
The development of effective drug delivery systems is paramount in modern medicine, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[1][2][3] Polymeric nanoparticles and hydrogels have emerged as versatile platforms for controlled and targeted drug release.[2] Among the various classes of polymers, cationic polymers have garnered significant attention due to their unique ability to interact with and encapsulate negatively charged therapeutic agents, such as nucleic acids (siRNA, DNA) and certain small molecule drugs.[1][3] This electrostatic interaction facilitates efficient loading and subsequent delivery to target cells.[1]
METAC, a quaternary ammonium methacrylate, serves as a key building block in the synthesis of these cationic polymers. Its inherent positive charge and polymerizable methacrylate group allow for its incorporation into a variety of polymer architectures, including hydrogels and nanoparticles, tailored for specific drug delivery applications.[4] This guide will provide a detailed exploration of METAC and its utility in the pharmaceutical sciences.
Physicochemical Properties of METAC
A thorough understanding of the fundamental properties of METAC is essential for its effective application.
| Property | Value | Source(s) |
| Chemical Name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | Internal Knowledge |
| Abbreviation | METAC | Internal Knowledge |
| CAS Number | 5039-78-1 | Internal Knowledge |
| Molecular Formula | C₉H₁₈ClNO₂ | Internal Knowledge |
| Molecular Weight | 207.70 g/mol | Internal Knowledge |
| Appearance | Typically supplied as a solution in water | Internal Knowledge |
| Solubility | Soluble in water | Internal Knowledge |
Synthesis of METAC-Based Copolymers for Drug Delivery
METAC is commonly copolymerized with other monomers to create functional biomaterials with tailored properties. A frequent comonomer is 2-hydroxyethyl methacrylate (HEMA), which is known for its hydrophilicity and biocompatibility.[5] The resulting poly(HEMA-co-METAC) copolymers can be formulated into hydrogels and nanoparticles.
Synthesis of a p(HEMA-co-METAC) Hydrogel: A Step-by-Step Protocol
This protocol describes the free-radical polymerization of HEMA and METAC to form a hydrogel.
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) solution
-
Crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Initiator (e.g., ammonium persulfate, APS)
-
Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)
-
Deionized water
Protocol:
-
Monomer Solution Preparation: In a suitable reaction vessel, prepare a solution of HEMA and METAC in deionized water at the desired molar ratio.
-
Addition of Crosslinker: Add the crosslinking agent (e.g., EGDMA) to the monomer solution. The concentration of the crosslinker will influence the swelling properties and mechanical strength of the final hydrogel.
-
Initiation System: In a separate vial, dissolve the initiator (APS) in a small amount of deionized water.
-
Initiation of Polymerization: Add the accelerator (TEMED) to the monomer/crosslinker solution, followed immediately by the addition of the APS solution.
-
Gelling: Quickly transfer the reaction mixture into a mold of the desired shape (e.g., cylindrical tubes or flat sheets).[6]
-
Curing: Allow the polymerization to proceed at room temperature for several hours to ensure complete curing of the hydrogel.[6]
-
Purification: After polymerization, the hydrogel is typically washed extensively with deionized water to remove any unreacted monomers, initiator, or other impurities.
Caption: Workflow for the synthesis of a p(HEMA-co-METAC) hydrogel.
Mechanism of Action in Drug and Gene Delivery
The cationic nature of METAC is the cornerstone of its utility in drug and gene delivery. The positively charged quaternary ammonium groups along the polymer chain electrostatically interact with negatively charged molecules.
Loading of Therapeutic Agents
-
Nucleic Acids: Negatively charged nucleic acids, such as plasmid DNA and siRNA, readily form complexes (polyplexes) with METAC-containing copolymers.[7][8][] This complexation protects the nucleic acids from enzymatic degradation in the biological environment.
-
Anionic Drugs: Small molecule drugs with anionic functional groups can also be loaded into METAC-based carriers through electrostatic interactions.
The loading process can be achieved by either incubating the pre-formed hydrogel or nanoparticles in a solution of the therapeutic agent or by incorporating the drug during the polymerization process.[10]
Release of Therapeutic Agents
The release of the therapeutic agent from the METAC-based carrier is a complex process governed by several factors:
-
Ion Exchange: In the physiological environment, the negatively charged therapeutic agent can be displaced by other anions present in the biological fluids, leading to its release.
-
Swelling and Diffusion: The hydrogel matrix can swell in an aqueous environment, and the drug can be released through diffusion out of the swollen network. The degree of crosslinking and the composition of the copolymer can be tuned to control the swelling and diffusion rates.[11][12]
-
pH-Responsiveness: In some formulations, the drug release can be triggered by changes in pH.[11] For instance, in the acidic environment of a tumor, the protonation state of other functional groups in the copolymer can change, leading to a change in the hydrogel structure and subsequent drug release.
Caption: Mechanism of drug delivery using METAC-based cationic polymers.
Characterization of METAC-Based Copolymers
Thorough characterization is crucial to ensure the quality, efficacy, and safety of METAC-based drug delivery systems. A combination of analytical techniques is employed to assess their physicochemical properties.[13][14]
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the copolymer structure by identifying characteristic functional groups of the constituent monomers.[15][16][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the copolymer composition and microstructure.[13] |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and porous structure of hydrogels and nanoparticles.[14][15] |
| Dynamic Light Scattering (DLS) | Measurement of the size distribution and zeta potential of nanoparticles in solution. |
| Swelling Studies | Evaluation of the water uptake capacity of hydrogels, which influences drug release kinetics.[11] |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the copolymers.[18] |
| Rheology | Characterization of the mechanical properties (e.g., viscoelasticity) of hydrogels.[14] |
Biocompatibility and Cytotoxicity
For any material intended for biomedical applications, biocompatibility is a critical consideration. Copolymers containing METAC have been investigated for their interaction with biological systems. Studies on related polymethacrylate-based materials have shown that their biocompatibility can be influenced by factors such as monomer composition and concentration.[19][20][21] In vitro cytotoxicity assays are commonly performed to assess the impact of these materials on cell viability.[19] Research has indicated that copolymers of HEMA, a known biocompatible polymer, with other methacrylates can be well-tolerated by cells.[5] However, it is essential to conduct thorough biocompatibility testing for each specific METAC-containing formulation to ensure its safety for in vivo applications.[22][23]
Applications in Drug Development
The unique properties of METAC-based copolymers have led to their exploration in various drug delivery applications:
-
Gene Delivery: As cationic polymers, they are effective non-viral vectors for the delivery of plasmid DNA and siRNA for gene therapy and gene silencing applications.[7][8][]
-
Cancer Therapy: METAC-based nanoparticles and hydrogels can be used for the targeted and controlled release of anticancer drugs, potentially reducing systemic side effects.
-
Ophthalmic Drug Delivery: The mucoadhesive properties of some cationic polymers make them suitable for ophthalmic formulations, prolonging the residence time of drugs on the ocular surface.
-
Wound Healing: Hydrogels containing METAC can be designed to release antimicrobial agents or growth factors to promote wound healing.
Conclusion and Future Perspectives
METAC has established itself as a valuable cationic monomer for the synthesis of advanced drug delivery systems. Its ability to form copolymers with tunable properties makes it a versatile tool for creating hydrogels and nanoparticles for a wide range of therapeutic applications. The ongoing research in this field is focused on developing more sophisticated METAC-based carriers with enhanced targeting capabilities, stimuli-responsiveness, and improved biocompatibility. As our understanding of the interactions between these materials and biological systems deepens, METAC-based polymers hold great promise for the future of precision medicine and targeted therapies.
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC)
This guide provides a comprehensive technical overview of the solubility characteristics of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC), a cationic monomer of significant interest in polymer chemistry and materials science. We will delve into the molecular factors governing its solubility, present its known solubility in various solvents, and provide a detailed experimental protocol for quantitative solubility determination.
Introduction to METAC and its Significance
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride, commonly known as METAC, is a quaternary ammonium salt featuring a polymerizable methacrylate group.[1] Its molecular formula is C₉H₁₈ClNO₂ and it has a molecular weight of approximately 207.70 g/mol .[1][2] The presence of a permanently positively charged trimethylammonium group makes METAC a cationic monomer, readily soluble in water and other polar solvents.[1][2][3] This unique combination of a reactive functional group and high hydrophilicity makes METAC a valuable building block for the synthesis of a wide array of functional polymers.
These polymers find applications in diverse fields such as:
-
Water Treatment: As flocculants and coagulants for the removal of contaminants.[1]
-
Biomaterials: For surface modification of implants and scaffolds to improve biocompatibility and cell adhesion.[1]
-
Drug Delivery: In the formation of hydrogels for controlled release of therapeutic agents.[2]
-
Cosmetics: As antistatic and film-forming agents.[2]
A thorough understanding of METAC's solubility is paramount for its effective use in polymerization processes, formulation development, and various applications.
Theoretical Principles of METAC Solubility
The solubility of METAC is governed by its molecular structure, which combines both ionic and nonpolar characteristics.
-
Ionic Character: The quaternary ammonium group, -N⁺(CH₃)₃Cl⁻, is the primary determinant of METAC's high polarity and its affinity for polar solvents. This group readily dissociates in aqueous solutions, leading to strong ion-dipole interactions with water molecules.[4] The cationic nature of METAC is independent of pH.[3]
-
Hydrogen Bonding: While the quaternary ammonium group itself does not have hydrogen atoms to donate for hydrogen bonding, the ester group's oxygen atoms can act as hydrogen bond acceptors. This contributes to its solubility in protic solvents like water and alcohols.
-
Alkyl Chains: The ethyl and methyl groups attached to the nitrogen and the methacrylate backbone introduce a degree of hydrophobicity. In quaternary ammonium salts, an increase in the length of the alkyl chains generally leads to a decrease in water solubility and an increase in solubility in organic solvents.[4][5]
-
"Salting-in" Effect: Quaternary ammonium salts can increase the solubility of non-electrolytes in water, a phenomenon known as "salting-in".[6][7] This is attributed to the interaction between the non-electrolyte and the organic ion, influenced by changes in the water structure around the nonpolar parts of the organic ions.[6][7]
Solubility of METAC in Various Solvents
METAC is typically supplied as a 70-80% aqueous solution, highlighting its excellent solubility in water.[2][8] Its solubility in a range of solvents is qualitatively summarized in the table below.
| Solvent Class | Representative Solvents | Solubility | Rationale |
| Polar Protic | Water, Ethanol, Isopropanol | Soluble | Strong ion-dipole interactions and hydrogen bonding capabilities.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | High dielectric constant can solvate the ionic components. |
| Nonpolar Aprotic | Esters, Ketones, Hydrocarbons | Insoluble | Lack of favorable interactions to overcome the lattice energy of the salt.[2] |
Experimental Determination of METAC Solubility: A Step-by-Step Protocol
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9] The following protocol is a self-validating system for the quantitative determination of METAC solubility.
Experimental Workflow Diagram
Caption: Experimental workflow for the saturation shake-flask method.
Detailed Protocol
Materials and Equipment:
-
METAC (solid form)
-
Solvent of interest
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)
Procedure:
-
Preparation of the Test Sample:
-
Accurately weigh an amount of METAC into a vial that is known to be in excess of its expected solubility. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Pipette a precise volume of the chosen solvent into the vial.
-
-
Equilibration:
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After shaking, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.[10] This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
If necessary, dilute the filtered sample to a concentration that falls within the linear range of the analytical method.
-
Analyze the sample using a validated analytical technique to determine the concentration of METAC. High-performance liquid chromatography (HPLC) is often preferred as it can also detect any potential degradation of the compound.[9]
-
-
Calculation:
-
Calculate the solubility of METAC in the chosen solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
-
Conclusion
The solubility of METAC is a critical parameter for its successful application in research and industry. Its behavior is dictated by the interplay of its ionic quaternary ammonium group and its organic methacrylate structure. While qualitatively understood to be highly soluble in polar solvents and insoluble in nonpolar solvents, quantitative data can be reliably obtained through standardized experimental procedures like the shake-flask method. This guide provides both the theoretical foundation and the practical steps necessary for researchers, scientists, and drug development professionals to effectively work with this versatile monomer.
References
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Desnoyers, J. E., Pelletier, G. E., & Jolicoeur, C. (1965). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Journal of Chemistry, 43(11), 3232–3237. Retrieved from [Link]
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Introduction: The Significance of Cationic Polymers in Advanced Therapeutics
An In-depth Technical Guide to the Fundamental Principles of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, particularly in the burgeoning fields of gene therapy and targeted drug delivery, the demand for precisely engineered polymers has never been greater. Among these, cationic polymers stand out for their unique ability to interact with negatively charged biological molecules such as nucleic acids (DNA, RNA) and cell membranes. [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) is a premier cationic monomer whose polymerized form, poly(METAC), offers a potent combination of permanent positive charge, hydrophilicity, and biocompatibility.
This guide provides a comprehensive exploration of the fundamental principles governing METAC polymerization. Moving beyond simple procedural outlines, we will delve into the causality behind methodological choices, contrasting conventional and controlled polymerization techniques. As a Senior Application Scientist, the goal is to equip you with not only the "how" but the critical "why," enabling the rational design and synthesis of well-defined METAC-based polymers for next-generation therapeutic applications.
Part 1: The METAC Monomer: Structure and Core Properties
The utility of poly(METAC) begins with the inherent characteristics of its monomer unit. METAC is a quaternary ammonium methacrylate ester. Its structure features a methacrylate group, which is amenable to radical polymerization, and a trimethylammonium chloride group, which confers its key properties.
METAC [label=<
Structure of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC)
]; } dot Diagram 1: Chemical structure of the METAC monomer.
The defining feature is the quaternary ammonium cation, which is permanently charged regardless of pH. This is a critical distinction from primary, secondary, or tertiary amine-containing polymers (e.g., poly(2-(diethylamino)ethyl methacrylate) or PDEAEMA), whose charge state is dependent on the local pH. The permanent cationic nature of poly(METAC) ensures robust electrostatic interactions, which are vital for applications like gene vector formation and mucoadhesion.
Table 1: Physicochemical Properties of METAC Monomer
| Property | Value | Significance |
| Chemical Formula | C₉H₁₈ClNO₂ | Defines its elemental composition and molar mass. |
| Molar Mass | 207.70 g/mol | Crucial for calculating stoichiometric ratios in polymerization reactions. |
| Appearance | Typically supplied as an aqueous solution (e.g., 80% in H₂O) | The monomer is highly hygroscopic and water-soluble. |
| Charge | Permanent Cationic | Ensures pH-independent electrostatic interactions for drug and gene delivery. |
Part 2: The Cornerstone of Synthesis: Radical Polymerization
METAC is polymerized through its methacrylate C=C double bond via radical polymerization. This process can be broadly categorized into two approaches: conventional free-radical polymerization (FRP) and controlled radical polymerization (CRP). The choice between them is dictated by the desired level of architectural control over the final polymer.
Conventional Free-Radical Polymerization (FRP)
FRP is a robust and straightforward method for producing high molecular weight polymers.[1] It proceeds via a chain-reaction mechanism involving three key steps: initiation, propagation, and termination.[2]
-
Initiation: A free-radical initiator (e.g., ammonium persulfate (APS) or azobisisobutyronitrile (AIBN)) is thermally or chemically decomposed to generate primary radicals. These radicals attack the double bond of a METAC monomer, creating a monomer-radical adduct.[3]
-
Propagation: The newly formed monomer-radical rapidly adds to subsequent METAC monomers, extending the polymer chain. This step is responsible for the formation of the high molecular weight macromolecule.[3]
-
Termination: The growth of a polymer chain ceases when two growing radical chains react with each other, either by combination or disproportionation. This termination process is random and irreversible, leading to a polymer population with a broad range of molecular weights and a high dispersity (Đ > 1.5).[2]
Causality: While FRP is effective for producing bulk poly(METAC) for applications like superabsorbent hydrogels, the lack of control is a significant drawback for advanced drug delivery.[1] The random termination events mean that it is impossible to precisely control the polymer's molecular weight or create complex architectures like block copolymers. This limitation necessitates the use of more advanced techniques.
Controlled Radical Polymerization (CRP)
For applications in drug and gene delivery, the ability to precisely define a polymer's molecular weight, dispersity (Đ), and architecture is paramount. Controlled radical polymerization (CRP) techniques, also referred to as reversible-deactivation radical polymerization (RDRP), introduce a dynamic equilibrium between a minute amount of active, propagating radicals and a vast majority of dormant, non-propagating species.[4][5] This minimizes irreversible termination events, allowing chains to grow simultaneously and uniformly.
The two most powerful and versatile CRP methods for methacrylates like METAC are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.[5]
Part 3: Advanced Synthesis: Controlled Polymerization Techniques for METAC
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[6]
Mechanism: The process is initiated by an alkyl halide (R-X). The transition metal complex in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand like 2,2'-bipyridine) abstracts the halogen atom (X) from the initiator. This one-electron oxidation of the metal complex (Cu(I) → Cu(II)) generates a carbon-centered radical (R•) that initiates polymerization. The key to control lies in the reverse reaction: the metal complex in its higher oxidation state (Cu(II)Br₂) rapidly transfers the halogen back to the propagating chain radical (Pₙ•), reforming a dormant alkyl halide-terminated polymer (Pₙ-X) and the Cu(I) activator.[7]
This rapid and reversible deactivation ensures that the concentration of active radicals at any given moment is extremely low, drastically reducing the probability of chain-termination events.[5]
Expertise in Practice: The success of METAC ATRP hinges on maintaining the delicate balance of the catalytic system. METAC's quaternary amine can complex with the copper catalyst, potentially altering its activity. Therefore, careful selection of the ligand (e.g., Me₆TREN) and solvent system (e.g., methanol/water mixtures) is critical to ensure both solubility of all components and optimal catalytic activity.[8]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization achieves control through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound (e.g., a dithiobenzoate or trithiocarbonate).[9]
Mechanism:
-
Initiation: A standard radical initiator (e.g., ACVA) produces primary radicals, which react with a few monomer units to form a propagating chain (Pₙ•).
-
Chain Transfer: This propagating chain adds to the C=S bond of the RAFT agent (R-S-C(=S)-Z). This forms a short-lived radical intermediate that fragments. Fragmentation can regenerate the initial propagating radical or, more favorably, release the R• group as a new radical and form a new dormant species where the polymer chain is attached to the thiocarbonylthio group (Pₙ-S-C(=S)-Z).
-
Re-initiation & Equilibrium: The expelled R• radical initiates a new polymer chain. A rapid equilibrium is established where polymer chains are constantly adding to the dormant thiocarbonylthio-capped chains and fragmenting, ensuring that all chains have an equal opportunity to grow.[10][11]
Expertise in Practice: RAFT is exceptionally versatile and tolerant of a wide range of functional groups and solvents, making it highly suitable for the aqueous polymerization of METAC.[10] The key to a successful RAFT polymerization is the judicious choice of the RAFT agent. The Z and R groups of the agent must be selected to match the reactivity of the methacrylate monomer to ensure efficient chain transfer and prevent retardation. For methacrylates like METAC, dithiobenzoates (e.g., CPDB) or specific trithiocarbonates are often effective.[12]
Part 4: From Theory to Practice: Protocols and Characterization
Trustworthy protocols are self-validating. The following are generalized, yet robust, starting points for the controlled polymerization of METAC, grounded in established methodologies for methacrylates.
Experimental Protocol: ATRP of METAC
This protocol is adapted from standard procedures for methacrylate polymerization.[7]
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the copper catalyst (e.g., Cu(I)Br) and ligand (e.g., PMDETA or Me₆TREN) in a 1:1 molar ratio.
-
System Inerting: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Addition of Monomer and Solvent: In a separate flask, prepare a solution of METAC monomer (typically as an 80% aq. solution) and the desired solvent (e.g., a methanol/water mixture). Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Transfer and Initiation: Using a gas-tight syringe, transfer the deoxygenated monomer solution to the catalyst-containing Schlenk flask. Allow the catalyst to dissolve. Finally, add the initiator (e.g., ethyl α-bromoisobutyrate, EBiB) via syringe to start the polymerization.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 30-60 °C). Monitor the reaction progress by taking samples periodically for analysis.
-
Termination and Purification: To stop the reaction, open the flask to air and dilute with solvent. Purify the polymer by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation into a non-solvent (e.g., acetone or THF) and drying under vacuum.
Experimental Protocol: RAFT Polymerization of METAC
This protocol follows the general principles of aqueous RAFT polymerization.[10]
-
Reagent Preparation: To a reaction vessel, add the METAC monomer, the chosen RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADK), the initiator (e.g., 4,4'-Azobis(4-cyanopentanoic acid), ACVA), and the solvent (e.g., deionized water, potentially with a pH buffer). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is critical for controlling molecular weight and should be calculated beforehand (e.g., 100:1:0.2).
-
Deoxygenation: Seal the vessel and deoxygenate the solution by performing at least three freeze-pump-thaw cycles or by vigorous purging with an inert gas for 30-45 minutes.
-
Polymerization: Immerse the sealed vessel in a preheated oil bath set to the appropriate temperature for the initiator (e.g., 70 °C for ACVA).
-
Monitoring and Termination: Allow the reaction to proceed for the desired time. The polymerization can be stopped by rapidly cooling the vessel in an ice bath and exposing the solution to air.
-
Purification: The resulting polymer is typically purified by dialysis against deionized water to remove unreacted monomer, initiator fragments, and other small molecules, followed by lyophilization to obtain the pure polymer.
Essential Characterization Techniques
To validate the success and control of the polymerization, the following techniques are indispensable:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the polymer structure and to calculate monomer conversion by comparing the integral of the disappearing vinyl proton signals (around 5.5-6.1 ppm) to a stable polymer backbone signal.[13]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the definitive technique for determining the polymer's number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and, most importantly, the dispersity (Đ = Mₙ/Mₙ). A successful CRP will yield a narrow, symmetric peak and a Đ value close to 1.1.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the polymerization by showing the disappearance of the C=C stretching vibration (around 1630 cm⁻¹) from the monomer and the appearance of characteristic polymer peaks.[1]
Table 2: Comparative Analysis of METAC Polymerization Techniques
| Feature | Free-Radical (FRP) | Atom Transfer (ATRP) | RAFT |
| Control over MW & Architecture | Poor | Excellent | Excellent |
| Dispersity (Đ) | High (>1.5) | Low (typically <1.3) | Low (typically <1.3) |
| Key Components | Monomer, Initiator | Monomer, Initiator, Metal Catalyst, Ligand | Monomer, Initiator, RAFT Agent |
| Advantages | Simple, fast, robust, tolerant to impurities. | Well-studied, predictable kinetics, high end-group fidelity. | Tolerant to many functional groups, wide solvent compatibility (incl. water), metal-free product.[14] |
| Disadvantages | No control over polymer structure, broad Đ. | Catalyst can be sensitive to oxygen and certain functional groups; requires metal removal. | Requires careful selection of RAFT agent for the specific monomer; potential for color and odor in product. |
Part 5: Applications in Drug Development: The "Why" Behind Controlled Synthesis
The rigorous control afforded by ATRP and RAFT is not merely an academic exercise; it is the enabling factor for the use of poly(METAC) in sophisticated drug delivery systems.
-
Gene Delivery: The primary application leverages poly(METAC)'s permanent cationic charge. Well-defined poly(METAC) chains can electrostatically complex with anionic genetic material (siRNA, mRNA, pDNA) to form nanoparticles called "polyplexes." The precise control over polymer length achieved via CRP is critical; it directly influences the size, stability, and transfection efficiency of these polyplexes.
-
Block Copolymers for Smart Systems: CRP allows for the synthesis of block copolymers, where a poly(METAC) block is combined with another block possessing different properties (e.g., a hydrophobic block or a thermo-responsive block like poly(N-isopropylacrylamide)).[15] These materials can self-assemble into core-shell micelles or other nanostructures for targeted drug delivery. The poly(METAC) corona provides colloidal stability and a cationic surface for cell interaction, while the core can encapsulate hydrophobic drugs.[16]
-
Mucoadhesive Formulations: The positive charge of poly(METAC) promotes strong electrostatic interactions with the negatively charged mucin glycoproteins lining mucosal surfaces (e.g., in the eye, nose, or GI tract). This mucoadhesive property can significantly prolong the residence time of a drug formulation at the site of administration, improving drug absorption and bioavailability.[17]
Conclusion
The polymerization of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride is a cornerstone technique for creating advanced cationic polymers for drug development. While conventional free-radical polymerization offers a simple route to high molecular weight polymers, its inherent lack of control limits its utility in precision medicine. Controlled radical polymerization techniques, namely ATRP and RAFT, provide the essential tools to synthesize well-defined poly(METAC) with predetermined molecular weights, low dispersity, and complex architectures. This control is the critical link between monomer chemistry and functional, effective drug and gene delivery systems. A thorough understanding of these fundamental principles empowers researchers to rationally design and execute the synthesis of next-generation polymeric therapeutics.
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N/A, "Mod-01Lec-05 Lecture-05-Principles of Polymer Synthesis," YouTube, 2012. [Link]
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- 4. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ijpras.com [ijpras.com]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01008E [pubs.rsc.org]
- 11. Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 17. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety Monograph: (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)
[1][2]
Executive Summary
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC/DMC) is a quaternary ammonium methacrylate monomer widely utilized in the synthesis of cationic hydrogels, gene delivery vectors, and antimicrobial coatings.[1][2] While the resulting polymers are often biocompatible, the monomer itself presents distinct toxicological and reactivity hazards. This guide provides a rigorous technical analysis of the health and safety data, emphasizing the prevention of spontaneous polymerization and the management of acute exposure risks in a research setting.
Chemical Identity & Physicochemical Profile[1][3]
METAC is an ester of methacrylic acid containing a quaternary ammonium group. This cationic nature is critical for its interaction with negatively charged biological molecules (e.g., DNA, cell membranes) but also drives its potential for irritation and cytotoxicity in its monomeric form.
Table 1: Physicochemical Properties[2][3]
| Property | Data | Technical Note |
| CAS Number | 5039-78-1 | Primary identifier.[1][2][3][4] |
| Synonyms | DMC, METAC, TMAEMC | Common in polymer literature. |
| Molecular Formula | C₉H₁₈ClNO₂ | |
| Molecular Weight | 207.70 g/mol | |
| Physical State | Liquid (often 70-80% aq.[1][2] solution) | Pure solid form is hygroscopic. |
| Solubility | Highly soluble in water | Due to ionic quaternary ammonium group. |
| Stabilizer | MEHQ (Monomethyl ether hydroquinone) | Typically 600-1000 ppm.[1][2] Requires dissolved oxygen to function. |
| Boiling Point | >100°C (Solution) | Polymerizes before boiling if unstabilized. |
Hazard Characterization (GHS Framework)
The primary hazards of METAC stem from its acrylate functionality (sensitization, reactivity) and its quaternary ammonium structure (irritation).
Table 2: GHS Hazard Classifications[1][2]
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] | H315 |
| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4][5] | H319 |
| Sensitization (Skin) | Category 1 | May cause an allergic skin reaction. | H317 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][2][3] | H335 |
| Aquatic Toxicity | Category 3 | Harmful to aquatic life. | H402 |
Toxicological Insights
-
Acute Toxicity: While some Safety Data Sheets (SDS) list the LD50 (rat, oral) as >2,000 mg/kg, the GHS classification often defaults to "Harmful" (Category 4) due to the corrosive nature of concentrated quaternary ammoniums on mucous membranes.
-
Sensitization: Methacrylates are potent sensitizers. Repeated dermal exposure, even at sub-irritant levels, can induce allergic contact dermatitis. Once sensitized, a researcher may react to trace amounts of this and structurally related monomers.
-
Cytotoxicity: In drug delivery applications, unreacted METAC monomer is cytotoxic. Purification of synthesized polymers (via dialysis or precipitation) is a critical safety step before biological assays.
Reactivity & Stabilization Protocols
The Critical Risk: Spontaneous Polymerization. METAC is a reactive monomer.[6] If the inhibitor is consumed or inactive, the compound can undergo auto-polymerization, releasing significant heat (exotherm).[1] In a closed container, this can lead to rupture or explosion.[6][7]
The Role of MEHQ
Monomethyl ether hydroquinone (MEHQ) is the standard inhibitor.
-
Mechanism: MEHQ traps free radicals preventing chain initiation.
-
Oxygen Dependency: MEHQ requires dissolved oxygen to be effective.
-
Storage Error: Storing METAC under a pure nitrogen atmosphere for long periods can deplete dissolved oxygen, rendering MEHQ ineffective and leading to polymerization.
Diagram 1: Safe Handling & Polymerization Workflow
This workflow illustrates the decision logic for handling METAC to prevent runaway reactions.
Caption: Logic flow for inspecting and handling METAC monomer to prevent accidental polymerization or use of compromised reagents.
Occupational Health & Safety (OHS)[1][2]
Engineering Controls[1][2]
-
Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood to capture mists and vapors.
-
Glove Selection:
Exposure Limits
There are no specific OSHA PEL or ACGIH TLV established uniquely for METAC. Industrial hygiene standards for Methyl Methacrylate (MMA) are often used as a proxy guidance:
Emergency Response Protocols
Diagram 2: Emergency Response Logic
This diagram outlines the immediate actions required upon exposure.[7]
Caption: Triage and response protocol for METAC exposure incidents.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don nitrile gloves, lab coat, and goggles. Use a respirator (organic vapor cartridge) if outside a fume hood.
-
Containment: Absorb with inert material (vermiculite, sand, or commercial chemical absorbent pads). Do not use sawdust (potential reaction with oxidizers/monomers).
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Acrylate Monomer". Do not flush down the drain (H402 Aquatic Toxicity).
Research Applications: Safety in Design
When designing drug delivery systems (e.g., polyplexes for gene delivery), the safety of the final product depends on the rigorous removal of the METAC monomer.
-
Purification: Polymers synthesized from METAC must undergo dialysis (MWCO 3.5-12 kDa) against water for at least 3-5 days to remove unreacted monomer.[1][2]
-
Verification: Use 1H-NMR to verify the absence of vinyl proton peaks (typically around 5.5 - 6.2 ppm) before using the polymer on cells.[1][2] Residual monomer is a primary cause of "false positive" toxicity in material assays.
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 78738, this compound. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-(trimethylammonio)ethyl methacrylate chloride. Retrieved from [Link][1][2]
-
Methacrylate Producers Association. (2018). Safe Handling Manual: Methacrylate Esters. Retrieved from [Link]
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- 4. chemos.de [chemos.de]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. METHYL METHACRYLATE MONOMER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. sa.usdentaldepot.com [sa.usdentaldepot.com]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)
Introduction: Precision Control Over Cationic Polymer Synthesis
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) is a quaternary ammonium methacrylate monomer. Its polymerized form, poly(METAC), is a strong polyelectrolyte or polycation, bearing a permanent positive charge regardless of pH. This characteristic makes it a highly valuable material in various biomedical and industrial applications, including gene delivery, drug formulation, antimicrobial surfaces, and flocculants in water treatment.
To fully exploit the potential of poly(METAC), precise control over its molecular architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a premier technique for this purpose.[1][2] As a form of reversible-deactivation radical polymerization (RDRP), RAFT allows for the synthesis of polymers with predetermined molecular weights, exceptionally low polydispersity (PDI < 1.2), and complex architectures such as block copolymers.[3][4] This level of control is achieved by incorporating a thiocarbonylthio chain transfer agent (CTA) into a conventional free-radical polymerization system, which mediates the reaction through a degenerative chain transfer process.[5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of well-defined poly(METAC) homopolymers using RAFT polymerization in an aqueous medium, tailored for researchers in polymer chemistry and drug development.
The RAFT Polymerization Mechanism
The control exerted by the RAFT process stems from a rapid equilibrium between active, propagating polymer chains and dormant chains. The thiocarbonylthio RAFT agent is central to this equilibrium. The process can be simplified into a cycle of activation and deactivation, ensuring that all polymer chains grow at a similar rate.
Figure 1: General mechanism of RAFT polymerization.
Part 1: Experimental Design and Component Selection
The success of a RAFT polymerization hinges on the judicious selection of the monomer, RAFT agent (CTA), initiator, and solvent.
Materials and Reagents
| Reagent | Recommended Grade | Typical Supplier | Notes |
| This compound (METAC) | 80% wt. solution in water | Sigma-Aldrich, Alfa Aesar | Highly hygroscopic. Store tightly sealed. The solution is viscous. |
| 4,4'-Azobis(4-cyanopentanoic acid) (ACVA or V-501) | >98% | Sigma-Aldrich, Wako | Water-soluble thermal initiator. Ideal for aqueous polymerizations. |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | >97% | Sigma-Aldrich, Boron Molecular | A versatile dithiobenzoate RAFT agent suitable for methacrylates. |
| S,S-Dibenzyltrithiocarbonate | >98% | Sigma-Aldrich, Strem Chemicals | A trithiocarbonate RAFT agent also effective for methacrylates. |
| Dialysis Tubing | MWCO 1-3.5 kDa | Spectrum Labs, Fisher Scientific | For purification of the final polymer. |
| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q or equivalent | Used as the reaction solvent and for dialysis. |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |
Causality Behind Experimental Choices
-
Monomer (METAC): As a quaternary ammonium salt, METAC is highly soluble in water, making aqueous RAFT polymerization the most straightforward and green approach.[6] The commercial availability as a concentrated aqueous solution simplifies handling, though accurate weighing requires care due to its viscosity.
-
RAFT Agent (CTA): The choice of CTA is critical and monomer-dependent. For methacrylates like METAC, dithiobenzoates (e.g., CPADB) and trithiocarbonates are highly effective.[3] The 'Z' group (phenyl in CPADB) activates the C=S bond towards radical addition, while the 'R' group (the cyanopentanoic acid moiety) is a good homolytic leaving group that can efficiently re-initiate polymerization. The carboxylic acid group on both CPADB and ACVA enhances water solubility.
-
Initiator: A water-soluble initiator is required for a homogeneous aqueous polymerization. ACVA is an excellent choice as its decomposition rate at 70 °C is well-characterized, providing a controlled flux of radicals to initiate the polymerization without overwhelming the RAFT equilibrium. The initiator concentration is kept low relative to the CTA to ensure most chains are initiated via the RAFT agent's R-group, promoting living character.
-
Solvent: Deionized water is the optimal solvent for METAC polymerization due to the high solubility of the monomer, initiator, and a suitable CTA. This avoids the use of organic solvents, aligning with principles of green chemistry.
-
Targeting Molecular Weight: The number-average molecular weight (Mn) can be predicted using the following formula. This predictive power is a key advantage of RAFT.[7]
Mn,theoretical = (([METAC]₀ / [CTA]₀) × Conversion × MW_METAC) + MW_CTA
By controlling the initial molar ratio of monomer to CTA, one can target a specific molecular weight.
Part 2: Detailed Experimental Protocol
This protocol details the synthesis of poly(METAC) with a target degree of polymerization (DP) of 100, corresponding to a theoretical Mn of ~21.2 kDa.
Reagent Calculation and Preparation
Target: DP = 100; [METAC] / [CPADB] = 100; [CPADB] / [ACVA] = 5
| Reagent | MW ( g/mol ) | Moles (mmol) | Mass / Volume |
| METAC (monomer) | 207.7 | 10.0 | 2.596 g of 80% solution |
| CPADB (CTA) | 279.35 | 0.10 | 27.9 mg |
| ACVA (Initiator) | 280.28 | 0.02 | 5.6 mg |
| Deionized Water | 18.02 | - | ~8.0 mL |
-
METAC Solution: In a 25 mL Schlenk flask containing a magnetic stir bar, weigh 2.596 g of the 80% METAC solution.
-
CTA & Initiator: Add 27.9 mg of CPADB and 5.6 mg of ACVA to the flask.
-
Solvent: Add approximately 8.0 mL of deionized water to achieve a monomer concentration of ~1.0 M. Stir the mixture until all components are fully dissolved. The solution should be pink/red due to the RAFT agent.
Degassing the Reaction Mixture
The removal of dissolved oxygen, a radical scavenger, is critical for the success of the polymerization.
-
Freeze: Securely attach the Schlenk flask to a Schlenk line. Place the flask in a dewar of liquid nitrogen until the contents are completely frozen solid.[8]
-
Pump: Open the stopcock to the vacuum line and evacuate the flask for 10-15 minutes.[8]
-
Thaw: Close the stopcock to the vacuum and remove the flask from the liquid nitrogen. Allow the mixture to thaw completely in a room temperature water bath. You may hear gas bubbles escaping the solution as it thaws.[8]
-
Repeat: Repeat this freeze-pump-thaw cycle a minimum of three times to ensure thorough degassing.[1][9] After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).
Polymerization
-
Immersion: Place the sealed Schlenk flask into a preheated oil bath set to 70 °C.[8]
-
Reaction: Allow the polymerization to proceed with stirring for the desired time (e.g., 4-6 hours). To follow the reaction kinetics, samples can be periodically withdrawn using a degassed syringe.
-
Termination: To stop the polymerization, remove the flask from the oil bath, cool it in an ice bath, and expose the reaction mixture to air by opening the flask. This will quench the propagating radicals.
Polymer Purification
-
Dialysis: Transfer the polymer solution to a dialysis tube (e.g., 1 kDa MWCO). Dialyze against deionized water for 48-72 hours, changing the water frequently (e.g., every 6-8 hours) to remove unreacted monomer, initiator fragments, and the CTA.
-
Lyophilization: Freeze the purified polymer solution in a flask suitable for freeze-drying. Lyophilize the sample until a white, fluffy solid is obtained. This is the final, pure poly(METAC) product.
Part 3: Workflow and Characterization
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for poly(METAC) synthesis.
Characterization of Poly(METAC)
-
¹H NMR Spectroscopy: Used to confirm the polymer structure and determine monomer conversion. The vinyl protons of the METAC monomer (typically ~6.1 and 5.6 ppm) disappear as they are incorporated into the polymer backbone. Conversion is calculated by comparing the integral of a remaining monomer peak to a polymer peak (e.g., the -N⁺(CH₃)₃ protons at ~3.2 ppm).[10]
-
Aqueous Gel Permeation Chromatography (GPC/SEC): This is the definitive technique for determining molecular weight (Mn, Mw) and polydispersity (PDI = Mw/Mn).
-
Mobile Phase: An aqueous buffer containing salt (e.g., 0.1 M NaNO₃) is essential to suppress ionic interactions between the cationic polymer and the stationary phase of the column.
-
Expected Results: A successful RAFT polymerization will yield a narrow, symmetrical peak. For the protocol described, a PDI of < 1.20 is expected, and the experimental Mn should be in close agreement with the theoretical value calculated from monomer conversion.
-
Representative Data
The following table provides expected outcomes for varying the [Monomer]/[CTA] ratio.
| Target DP ([M]/[CTA]) | [CTA]/[I] Ratio | Time (h) | Conversion (%) | Mn,exp (kDa) | PDI (Mw/Mn) |
| 50 | 5 | 4 | ~90 | ~9.5 | < 1.20 |
| 100 | 5 | 5 | ~90 | ~19.0 | < 1.20 |
| 200 | 5 | 7 | ~85 | ~35.5 | < 1.25 |
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization or Very Low Conversion | 1. Inefficient degassing (oxygen inhibition).2. Defective initiator.3. Reaction temperature too low. | 1. Ensure at least three thorough freeze-pump-thaw cycles.2. Use a fresh batch of initiator.3. Verify oil bath temperature and initiator half-life at that temperature. |
| Broad PDI (> 1.5) | 1. Too much initiator relative to CTA.2. Inappropriate CTA for methacrylates.3. Impurities in the monomer. | 1. Decrease initiator concentration; aim for a [CTA]/[I] ratio of 5 to 10.2. Use a recommended CTA like CPADB or a suitable trithiocarbonate.3. Consider passing the monomer solution through a column of basic alumina to remove inhibitors (if not using as received). |
| Experimental Mn >> Theoretical Mn | 1. Inefficient initiation from the CTA.2. Inaccurate weighing of the CTA. | 1. Ensure the chosen CTA is suitable for methacrylates.2. Use a high-precision balance for the CTA and initiator. |
| Precipitation During Polymerization | 1. Polymer becomes insoluble at high MW.2. Reaction concentration is too high. | 1. Target a lower molecular weight.2. Decrease the initial monomer concentration (add more solvent). |
Conclusion
RAFT polymerization is an exceptionally robust and versatile method for synthesizing well-defined cationic polymers from this compound. By carefully selecting the RAFT agent and initiator and by adhering to rigorous experimental techniques, particularly regarding degassing, researchers can produce poly(METAC) with predictable molecular weights and narrow molecular weight distributions. This control is crucial for developing advanced materials for applications in drug delivery, biotechnology, and materials science, where polymer properties must be precisely tailored to function.
References
-
Ahmed, M., & Narain, R. (2018). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PubMed Central. [Link]
-
Warren, N. J., & Armes, S. P. (2021). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. RSC Publishing. [Link]
-
Fu, C., & Boyer, C. (2023). Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates. National Institutes of Health (NIH). [Link]
-
Tunca, U., & Ozyurek, Z. (2014). Temperature-Responsive Copolymers without Compositional Drift by RAFT Copolymerization of 2-(Acryloyloxy)ethyl trimethylammonium chloride and 2-(Diethylamino)ethyl acrylate. ResearchGate. [Link]
-
Zhang, R., et al. (2014). Temperature-responsive copolymers without compositional drift by RAFT copolymerization of 2-(acryloyloxy)ethyl trimethylammonium chloride and 2-(diethylamino)ethyl acrylate. Polymer Chemistry, RSC Publishing. [Link]
-
Polymer Science. (2022). RAFT Polymerization - Reaction Setup. YouTube. [Link]
-
Flores, J. D. J., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. National Institutes of Health (NIH). [Link]
-
Wang, Y., et al. (2019). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. MDPI. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]
-
Li, Y., et al. (2008). RAFT Synthesis and Stimulus-Induced Self-Assembly in Water of Copolymers Based on the Biocompatible Monomer 2-(Methacryloyloxy)ethyl Phosphorylcholine. ACS Publications. [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. Boron Molecular Website. [Link]
-
Göktaş, M. (2018). Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT. DergiPark. [Link]
Sources
- 1. RAFT Polymerization Procedures [sigmaaldrich.com]
- 2. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
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- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 6. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01008E [pubs.rsc.org]
- 7. boronmolecular.com [boronmolecular.com]
- 8. youtube.com [youtube.com]
- 9. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-responsive copolymers without compositional drift by RAFT copolymerization of 2-(acryloyloxy)ethyl trimethylammonium chloride and 2-(diethylamino)ethyl acrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
preparation of METAC-based hydrogels for drug delivery
Introduction & Scope
This guide details the synthesis, purification, and drug-loading protocols for hydrogels based on [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) .
METAC is a quaternary ammonium methacrylate monomer that imparts a permanent positive charge (cationic) to polymer networks, regardless of physiological pH. This distinct physicochemical property makes METAC-based hydrogels uniquely suited for:
-
Mucoadhesion: Interaction with negatively charged mucin in mucosal linings.
-
Anionic Drug Delivery: High-affinity electrostatic loading of negatively charged therapeutics (e.g., NSAIDs like Diclofenac, genetic material like siRNA, or sulfated polysaccharides).
-
Antibacterial Activity: Contact-killing capabilities derived from the disruption of bacterial membranes by the quaternary ammonium groups.
Scope: This protocol focuses on a Poly(HEMA-co-METAC) system. Pure METAC hydrogels are often too brittle and highly hydrophilic for stable handling. Copolymerization with 2-Hydroxyethyl methacrylate (HEMA) provides necessary mechanical integrity and biocompatibility while retaining the cationic functionality of METAC.
Mechanism of Action: Ion-Exchange Delivery
Unlike neutral hydrogels that release drugs primarily via diffusion, METAC hydrogels utilize an Ion-Exchange Mechanism .
-
Loading: The cationic quaternary ammonium groups (
) bind anionic drug molecules via strong electrostatic attraction. -
Retention: In distilled water or low-ionic strength media, the drug remains tightly bound.
-
Release: Upon exposure to physiological fluids (PBS, serum), counter-ions (
, , ) compete for the binding sites, displacing the drug and triggering release.
DOT Diagram 1: Drug Release Mechanism
Caption: Ion-exchange mechanism governing the loading and release of anionic drugs in METAC hydrogels.
Standard Protocol: Synthesis of Poly(HEMA-co-METAC)
Safety Warning: METAC is a skin irritant and neurotoxin in monomeric form. Handle in a fume hood. Acrylamide-based crosslinkers are toxic.
Materials Checklist
| Component | Function | Recommended Grade |
| METAC | Cationic Monomer | 75-80% wt solution in water |
| HEMA | Structural Monomer | |
| MBA | Crosslinker | N,N'-Methylenebisacrylamide |
| APS | Thermal Initiator | Ammonium Persulfate (98%+) |
| TEMED | Accelerator | N,N,N',N'-Tetramethylethylenediamine |
| Deionized Water | Solvent | 18.2 M |
Formulation Matrix (Molar Ratios)
The charge density controls the drug loading capacity.
-
Low Charge (Biocompatible): 90:10 (HEMA:METAC)
-
Medium Charge (Standard): 70:30 (HEMA:METAC)
-
High Charge (High Loading/Antibacterial): 50:50 (HEMA:METAC)
Step-by-Step Synthesis (Free Radical Polymerization)
-
Monomer Preparation:
-
In a 20 mL glass vial, mix HEMA and METAC solution to achieve the desired molar ratio.
-
Expert Tip: Total monomer concentration (monomer + water) should be between 20-40% (w/v). Higher concentrations yield stiffer, less porous gels.
-
-
Crosslinker Addition:
-
Add MBA (1-2 mol% relative to total monomer).
-
Sonicate for 5 minutes to ensure MBA dissolution (MBA dissolves slowly in water).
-
-
Degassing (CRITICAL):
-
Oxygen inhibits free radical polymerization. Bubble Nitrogen (
) gas through the solution for 15 minutes. -
Failure to degas will result in a sticky, unpolymerized surface.
-
-
Initiation:
-
Add APS (1% w/w of monomer) dissolved in minimal water.
-
Add TEMED (10
L per 5 mL solution). -
Action: Vortex immediately for 10 seconds.
-
-
Casting & Curing:
-
Pipette the solution into a glass mold (two glass plates separated by a 1mm Teflon spacer) or cylindrical molds.
-
Incubate at 60°C for 4 hours (if using thermal APS only) or Room Temperature for 24 hours (if using APS/TEMED redox pair).
-
-
Purification (The "Wash" Step):
-
Why: Unreacted METAC monomer is cytotoxic.
-
Remove hydrogel from mold.
-
Immerse in distilled water for 3-5 days, changing water every 12 hours.
-
Validation: Monitor the wash water via UV-Vis (210-220 nm) until absorbance drops to baseline.
-
DOT Diagram 2: Synthesis Workflow
Caption: Critical workflow for synthesizing biocompatible METAC hydrogels.
Drug Loading Protocol (Post-Polymerization Imbibition)
This method prevents drug degradation during the exothermic polymerization process.
-
Swelling Equilibrium: Dry the washed hydrogel discs (lyophilization or oven dry at 40°C). Weigh the dry mass (
). -
Drug Solution Prep: Prepare a 1-5 mg/mL solution of the anionic drug (e.g., Sodium Diclofenac) in deionized water.
-
Imbibition:
-
Immerse dry discs in drug solution for 48 hours at room temperature.
-
Note: The hydrogel will swell and actively sequester the drug via ion exchange.
-
-
Quantification:
-
Measure the final concentration of the supernatant using UV-Vis spectroscopy.
-
Calculate Loading Efficiency (
):
-
Characterization & Validation
To ensure scientific integrity, every batch must be validated against these metrics:
| Parameter | Method | Expected Result (METAC Hydrogels) |
| Chemical Structure | FTIR Spectroscopy | Peak at ~950 cm |
| Surface Charge | Zeta Potential | Positive values (+20 to +40 mV) indicate successful METAC incorporation. |
| Swelling Ratio | Gravimetric ( | High swelling at pH < 7. Swelling often decreases at high ionic strength due to charge screening. |
| Cytotoxicity | MTT Assay (L929 Fibroblasts) | Cell viability > 80% is required. If low, extend washing period. |
Troubleshooting Guide (Expertise & Experience)
-
Issue: Hydrogel is opaque or white.
-
Issue: "Sticky" surface that never cures.
-
Cause: Oxygen inhibition.
-
Fix: Ensure rigorous
purging. Cover the mold with a glass slide or Parafilm immediately after casting.
-
-
Issue: Hydrogel cracks during drying.
-
Cause: High capillary forces or too high crosslinking density.
-
Fix: Dry slowly at room temperature or use lyophilization (freeze-drying) to create a porous aerogel structure.
-
References
-
Suhail, M., et al. (2022).[5] "Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release." Pharmaceutics, 14(9).
-
Bajpai, S.K., et al. (2009). "Swelling response of radiation synthesized 2-hydroxyethylmethacrylate-co-[2-(methacryloyloxy)ethyl] trimethylammonium chloride hydrogels under various in vitro conditions.
-
[Link]
-
-
Dragan, E.S. (2014). "Design and applications of interpenetrating polymer network hydrogels. A review." Chemical Engineering Journal.
-
[Link]
-
-
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Application Notes and Protocols for the Copolymerization of METAC with Acrylic Acid in Drug Development
Foreword for the Advanced Researcher
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of copolymers derived from 2-(methacryloyloxy)ethyl trimethylammonium chloride (METAC) and acrylic acid (AA). The protocols and methodologies detailed herein are designed to be robust and reproducible, offering a solid foundation for the development of novel drug delivery systems. We will delve into the nuances of the copolymerization process, explaining the rationale behind experimental choices to empower you with a deeper understanding of these versatile polymers.
Introduction: The Power of Polyampholytes in Drug Delivery
The copolymerization of a cationic monomer, METAC, with an anionic monomer, acrylic acid, results in the formation of a polyampholyte. These polymers possess both positive and negative charges along their backbone, leading to unique pH-responsive behaviors that are highly advantageous for controlled drug delivery. At low pH, the carboxylic acid groups of the acrylic acid units are protonated and neutral, while the quaternary ammonium groups of METAC remain positively charged, causing the polymer to swell due to electrostatic repulsion. Conversely, at high pH, the carboxylic acid groups are deprotonated and negatively charged, leading to the formation of polyanion-polycation complexes and a collapsed polymer structure. This sharp transition in swelling behavior around physiological pH makes METAC-co-AA copolymers ideal candidates for enteric coatings and targeted drug release in specific regions of the gastrointestinal tract.[1][2][3]
This guide will focus on the synthesis of METAC-co-AA copolymers via free-radical polymerization, a widely accessible and versatile technique. We will also discuss key characterization methods and provide a detailed protocol for evaluating the drug release profile of these intelligent hydrogels.
Scientific Principles: Understanding the Copolymerization of METAC and Acrylic Acid
The copolymerization of METAC and acrylic acid is typically initiated by a free-radical initiator, which creates active radical species that propagate by adding to the double bonds of the monomers. The reactivity of each monomer towards the growing polymer chain and the other monomer radical determines the final copolymer composition and microstructure.
Reaction Mechanism
The free-radical copolymerization process can be broken down into three main stages:
-
Initiation: A free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate primary radicals.[4]
-
Propagation: The primary radicals add to the vinyl group of a monomer molecule, creating a new monomer radical. This new radical then adds to another monomer, and the process repeats, leading to the growth of the polymer chain.
-
Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two growing polymer radicals.
Figure 2: Synthesis Workflow for poly(METAC-co-AA).
Step-by-Step Procedure:
-
Inhibitor Removal: To remove the inhibitor from acrylic acid, pass it through a column packed with an appropriate inhibitor remover (e.g., hydroquinone/monomethyl ether hydroquinone (HQ/MEHQ) remover).
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the desired molar ratio of METAC and purified acrylic acid. A typical starting ratio for a pH-responsive copolymer could be 1:1.
-
Solvent Addition: Add acetone as the solvent. A typical concentration is 70% by volume of the total reaction mixture. [4]4. Inert Atmosphere: Immerse the flask in an oil bath and begin purging the solution with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Heating: Heat the reaction mixture to 60°C with constant stirring.
-
Initiator Addition: Dissolve 0.5 wt% (based on the total monomer weight) of benzoyl peroxide in a small amount of acetone and add it to the reaction flask.
-
Polymerization: Allow the reaction to proceed for 7-8 hours under a continuous nitrogen atmosphere. [4]The solution will become more viscous as the copolymer forms.
-
Termination and Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the viscous solution into an excess of diethyl ether with vigorous stirring to precipitate the copolymer.
-
Purification: Collect the precipitated copolymer by filtration. To remove unreacted monomers and initiator, redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water frequently.
-
Drying: Freeze-dry the purified copolymer to obtain a white, fluffy solid. Store the final product in a desiccator.
Characterization of poly(METAC-co-AA) Copolymers
Thorough characterization is essential to confirm the successful synthesis and to understand the physicochemical properties of the copolymer.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the incorporation of both METAC and AA monomers into the copolymer backbone by identifying characteristic functional group peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determination of the copolymer composition and microstructure. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the copolymer. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the copolymer. |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and porosity of the copolymer, especially in its hydrogel form. [1] |
Application Protocol: pH-Responsive Drug Release
This protocol outlines the steps to evaluate the pH-responsive drug release profile of the synthesized poly(METAC-co-AA) hydrogel using a model drug.
Hydrogel Preparation and Drug Loading
-
Hydrogel Formation: Prepare a 10% (w/v) aqueous solution of the poly(METAC-co-AA) copolymer. Add a chemical crosslinker, such as N,N'-methylenebis(acrylamide) (MBAA) (e.g., 1 mol% relative to the total monomer units), and a polymerization initiator, such as ammonium persulfate (APS). Pour the solution into a mold and allow it to polymerize to form a hydrogel.
-
Drug Loading: Swell the prepared hydrogel discs in a concentrated solution of the model drug (e.g., 5-Fluorouracil) in a buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4) for 48 hours to allow for maximum drug loading.
In Vitro Drug Release Study
Figure 3: In Vitro Drug Release Workflow.
Step-by-Step Procedure:
-
Preparation of Release Media: Prepare two buffer solutions: simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 7.4).
-
Release Study at pH 1.2: Place a drug-loaded hydrogel disc in a beaker containing 100 mL of SGF. Maintain the temperature at 37°C with gentle agitation.
-
Sampling at pH 1.2: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a 3 mL aliquot of the release medium and replace it with 3 mL of fresh SGF to maintain a constant volume.
-
Release Study at pH 7.4: After the desired time in SGF, transfer the same hydrogel disc to a beaker containing 100 mL of SIF and continue the release study, following the same sampling procedure as in the previous step.
-
Drug Quantification: Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative percentage of drug release versus time for both pH conditions.
Expected Results: A significantly lower drug release is expected at pH 1.2, where the hydrogel is in a more collapsed state. Upon transferring to pH 7.4, the hydrogel should swell, leading to a burst release of the encapsulated drug. [1][3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low polymer yield | Incomplete polymerization due to oxygen inhibition or insufficient initiator. | Ensure thorough purging with nitrogen. Increase initiator concentration slightly. |
| Insoluble polymer | Cross-linking due to impurities or high reaction temperature. | Purify monomers before use. Maintain the reaction temperature strictly at 60°C. |
| Broad molecular weight distribution | Chain transfer reactions or non-uniform reaction conditions. | Consider using a controlled radical polymerization technique like RAFT for better control. [5][6][7] |
| Low drug loading | Poor swelling of the hydrogel in the drug solution. | Optimize the crosslinker concentration. Increase the swelling time. |
Conclusion
The copolymerization of METAC and acrylic acid offers a versatile platform for the development of intelligent drug delivery systems. By carefully controlling the synthesis and formulation parameters, researchers can tailor the physicochemical properties of these copolymers to achieve the desired pH-responsive behavior for targeted drug release. The protocols and guidelines presented in this document provide a solid starting point for exploring the potential of poly(METAC-co-AA) copolymers in advanced pharmaceutical applications.
References
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Xu, L., Qiu, L., Sheng, Y., Sun, Y., Deng, L., Li, X., Bradley, M., & Zhang, R. (n.d.). Biodegradable pH-responsive hydrogels for controlled dual-drug release. RSC Publishing. Available at: [Link]
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IJFMR. (n.d.). Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity. IJFMR. Available at: [Link]
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Minhas, M. U., Ahmad, M., Khan, S., Ali, L., & Sohail, M. (2019). pH-responsive CAP-co-poly(methacrylic acid)-based hydrogel as an efficient platform for controlled gastrointestinal delivery: fabrication, characterization, in vitro and in vivo toxicity evaluation. Drug delivery and translational research, 9(2), 555–577. Available at: [Link]
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D'hooge, D. R., et al. (n.d.). Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. Available at: [Link]
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Cai, W., & Zhang, L. (2018). Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. Polymers, 10(11), 1234. Available at: [Link]
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Al-Haj Nimer, R., Al-Laham, S., & Al-Kaf, A. (2021). Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. Polymers, 13(16), 2786. Available at: [Link]
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Ghorbanloo, M., & Heydari, A. (2017). pH Sensitive Hydrogel Based Acrylic Acid for Controlled Drug Release. Physical Chemistry Research, 5(1), 185-193. Available at: [Link]
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Janković, B., et al. (2023). Effect of neutralization degree of methacrylic acid on hydrogel swelling and drug release. Available at: [Link]
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Mladenovic, A., et al. (2023). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. Hemijska industrija, 77(00), 18-18. Available at: [Link]
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Alvarez-Paino, M., et al. (2017). Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery. Polymers, 9(12), 674. Available at: [Link]
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Qu, Z., Xu, H., & Gu, H. (2015). Synthesis and Biomedical Applications of Poly((meth)acrylic acid) Brushes. ACS applied materials & interfaces, 7(27), 14537–14551. Available at: [Link]
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S. G., et al. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Research India Publications. Available at: [Link]
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Costa, A. R., et al. (2019). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. Polymers, 11(6), 984. Available at: [Link]
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Farrell, T. G., et al. (2024). Synthesis and characterization of styrene‐maleic acid block copolymers with acrylic and methacrylic acids for potential use in membrane protein extraction. Journal of Polymer Science, 141(28). Available at: [Link]
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Olad, A., et al. (2019). Preparation and Characterization of Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) and In Vitro Application as Contact Lens for Acyclovir Delivery. Polymers, 11(10), 1629. Available at: [Link]
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Qu, Z., Xu, H., & Gu, H. (2015). Synthesis and Biomedical Applications of Poly((meth)acrylic acid) Brushes. ACS applied materials & interfaces, 7(27), 14537–14551. Available at: [Link]
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Lin, C.-W., et al. (n.d.). Synthesis and Characterization of Methacrylic acid-based Copolymers. IRE Journals. Available at: [Link]
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Omidian, H., et al. (n.d.). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Available at: [Link]
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Teixeira, R. F. A., et al. (2017). Temperature-responsive copolymers without compositional drift by RAFT copolymerization of 2-(acryloyloxy)ethyl trimethylammonium chloride and 2-(diethylamino)ethyl acrylate. Polymer Chemistry, 8(2), 349-359. Available at: [Link]
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Teixeira, R. F. A., et al. (n.d.). Temperature-Responsive Copolymers without Compositional Drift by RAFT Copolymerization of 2-(Acryloyloxy)ethyl trimethylammonium chloride and 2-(Diethylamino)ethyl acrylate. Available at: [Link]
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Wang, D., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International journal of nanomedicine, 12, 6335–6348. Available at: [Link]
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Rashid, H., et al. (2018). Synthesis and characterization of poly(hydroxyethyl methacrylate-co-methacrylic acid) cross linked polymeric network for the delivery of analgesic agent. Available at: [Link]
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Williams, M., et al. (2016). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Macromolecules, 49(14), 5128–5140. Available at: [Link]
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Deane, O. J. (2021). RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. White Rose eTheses Online. Available at: [Link]
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Costa, A. R., et al. (2019). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. Polymers, 11(6), 984. Available at: [Link]
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Application Notes and Protocols: A Step-by-Step Guide to Synthesizing p(HEMA-co-METAC) Hydrogels for Drug Delivery Applications
Introduction: The Rationale for p(HEMA-co-METAC) Hydrogels in Advanced Drug Delivery
Poly(2-hydroxyethyl methacrylate) (pHEMA)-based hydrogels have long been a cornerstone in the biomedical field due to their excellent biocompatibility, high water content, and tunable mechanical properties, resembling those of living tissue.[1][2] However, for advanced drug delivery systems, particularly those requiring targeted or controlled release, modifications to the pHEMA network are essential. The copolymerization of HEMA with functional monomers offers a robust strategy to impart desired characteristics to the hydrogel matrix.
This guide details the synthesis and characterization of a pH-responsive hydrogel, poly(2-hydroxyethyl methacrylate-co-methacryloxyethyl trimethylammonium chloride), or p(HEMA-co-METAC). The incorporation of METAC, a cationic monomer, introduces quaternary ammonium groups into the hydrogel network. This modification is pivotal for several reasons:
-
Enhanced Hydrophilicity and Swelling: The cationic nature of METAC significantly increases the hydrogel's affinity for water, leading to higher equilibrium water content.
-
pH-Responsive Behavior: While the quaternary ammonium group of METAC is permanently charged, its presence influences the overall charge density and ionic interactions within the hydrogel, making the swelling behavior sensitive to the pH and ionic strength of the surrounding medium.[3]
-
Drug-Matrix Interactions: The positive charges on the METAC units can electrostatically interact with negatively charged drug molecules, providing a mechanism for controlled and sustained drug release.
This application note provides a comprehensive, step-by-step protocol for the synthesis of p(HEMA-co-METAC) hydrogels via free-radical polymerization, followed by detailed methodologies for their characterization.
I. Synthesis of p(HEMA-co-METAC) Hydrogels: A Detailed Protocol
The synthesis of p(HEMA-co-METAC) hydrogels is achieved through free-radical copolymerization of the HEMA and METAC monomers. The process involves the use of a crosslinking agent to form the three-dimensional network and a chemical initiator to start the polymerization reaction.
Materials and Reagents
| Reagent | Supplier | Purpose |
| 2-Hydroxyethyl methacrylate (HEMA) | Sigma-Aldrich | Primary monomer |
| [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) solution (80 wt. % in H2O) | Sigma-Aldrich | Cationic co-monomer |
| Ethylene glycol dimethacrylate (EGDMA) | Sigma-Aldrich | Crosslinking agent |
| Ammonium persulfate (APS) | Sigma-Aldrich | Initiator |
| Sodium metabisulfite (SMBS) | Sigma-Aldrich | Initiator (part of redox pair) |
| Deionized (DI) water | - | Solvent |
Experimental Protocol: Step-by-Step Synthesis
-
Monomer Solution Preparation:
-
In a glass vial, combine the desired molar ratios of HEMA and METAC. A typical starting ratio for exploring the properties of the copolymer is 90:10 (HEMA:METAC).
-
Add the crosslinker, EGDMA. A common concentration is 1 mol% with respect to the total monomer concentration. The amount of crosslinker can be varied to control the mechanical properties and swelling ratio of the hydrogel.[4]
-
Add DI water to achieve a final monomer concentration of 50% (w/v). Stir the solution until all components are fully dissolved.
-
-
Initiator Solution Preparation:
-
Prepare fresh 10% (w/v) aqueous solutions of APS and SMBS in separate vials.
-
-
Polymerization:
-
Degas the monomer solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Add the APS solution to the monomer mixture (e.g., 1% w/v of the total monomer weight) and mix thoroughly.
-
Add the SMBS solution (e.g., 1% w/v of the total monomer weight) to initiate the polymerization. The APS/SMBS pair forms a redox system that generates free radicals at room temperature.[1]
-
Immediately after adding the initiators, pour the reaction mixture into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or into a cylindrical mold).
-
Allow the polymerization to proceed at room temperature for 24 hours in a sealed environment to prevent solvent evaporation.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 3-4 days, changing the water daily. This process is crucial to remove any unreacted monomers, initiators, and other impurities.
-
-
Drying:
-
For characterization of the dry state, the purified hydrogel can be dried in a vacuum oven at 40°C until a constant weight is achieved.
-
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of p(HEMA-co-METAC) hydrogels.
II. Characterization of p(HEMA-co-METAC) Hydrogels
Thorough characterization is essential to understand the structure-property relationships of the synthesized hydrogels.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the successful copolymerization of HEMA and METAC and the formation of the hydrogel network.
Protocol:
-
Obtain FTIR spectra of the individual monomers (HEMA and METAC), the crosslinker (EGDMA), and the dried p(HEMA-co-METAC) hydrogel.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹ using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Expected Results: The FTIR spectrum of the p(HEMA-co-METAC) hydrogel will show characteristic peaks from both monomers, with the disappearance of the C=C vinyl bond peak, indicating successful polymerization.
| Functional Group | Expected Wavenumber (cm⁻¹) | Origin |
| O-H stretching | ~3400 (broad) | HEMA |
| C-H stretching | ~2950 | HEMA, METAC, EGDMA |
| C=O stretching (ester) | ~1720 | HEMA, METAC, EGDMA |
| N⁺-(CH₃)₃ stretching | ~1480 | METAC |
| C-O stretching | ~1160 | HEMA, METAC, EGDMA |
The disappearance of the vinyl C=C stretching peak at around 1636 cm⁻¹ in the copolymer spectrum, which is present in the spectra of the individual monomers, confirms the polymerization.[5]
B. Swelling Behavior and pH-Responsiveness
The swelling behavior of the hydrogels is a critical parameter, especially for drug delivery applications, as it influences nutrient diffusion and drug release kinetics.
Protocol:
-
Immerse pre-weighed dry hydrogel samples (Wd) in buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Continue until the hydrogels reach a constant weight (equilibrium swelling).
-
The swelling ratio (SR) is calculated using the following equation: SR (%) = [(Ws - Wd) / Wd] * 100
Expected Results: The incorporation of the cationic METAC monomer is expected to result in a pH-dependent swelling behavior. At lower pH, the high concentration of H⁺ ions in the solution can shield the positive charges of the METAC units, leading to a lower swelling ratio. As the pH increases, the electrostatic repulsion between the quaternary ammonium groups may become more pronounced, potentially leading to an increased swelling ratio.
| pH of Swelling Medium | Expected Swelling Ratio (%) | Rationale |
| 2.0 | Lower | Charge shielding effect of H⁺ ions. |
| 5.0 | Intermediate | Reduced charge shielding. |
| 7.4 (Physiological pH) | Higher | Increased electrostatic repulsion between METAC units. |
| 9.0 | Higher | Further enhancement of electrostatic repulsion. |
C. Thermal Analysis
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides insights into the thermal stability and glass transition temperature (Tg) of the hydrogels.
Protocol:
-
TGA: Heat a small sample of the dried hydrogel from room temperature to around 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
DSC: Heat a small sample of the dried hydrogel through a defined temperature range (e.g., -50°C to 200°C) at a controlled rate to observe thermal transitions.
Expected Results:
-
TGA: The TGA thermogram will show the degradation profile of the hydrogel. p(HEMA)-based hydrogels are generally stable up to around 200°C.[6] The degradation profile may be influenced by the presence of METAC.
-
DSC: The DSC thermogram will reveal the glass transition temperature (Tg) of the copolymer. The Tg of pHEMA is around 87°C.[7] The Tg of the copolymer will likely be different, reflecting the incorporation of METAC into the polymer backbone.
D. Mechanical Properties
The mechanical properties of the hydrogel are important for its handling and application, especially if it is intended for load-bearing tissues.
Protocol:
-
Prepare hydrogel samples in a standard shape (e.g., cylindrical or dog-bone).
-
Perform compression or tensile tests using a universal testing machine.
-
From the stress-strain curves, determine the compressive or tensile modulus, and the ultimate strength.
Expected Results: The mechanical properties of the p(HEMA-co-METAC) hydrogel will depend on the monomer ratio and the crosslinker density. Generally, increasing the crosslinker concentration will result in a stiffer hydrogel with a higher modulus but lower elongation at break.
Visualizing the Influence of Synthesis Parameters on Hydrogel Properties
Caption: Relationship between synthesis parameters and key hydrogel properties.
III. Conclusion and Future Perspectives
This guide provides a robust and reproducible protocol for the synthesis and characterization of p(HEMA-co-METAC) hydrogels. By systematically varying the monomer ratio and crosslinker density, researchers can tailor the properties of these hydrogels to suit specific drug delivery applications. The inherent positive charge and pH-responsiveness of these materials make them particularly promising for the controlled release of anionic drugs. Future work could involve optimizing the hydrogel formulation for specific therapeutic agents, evaluating the in vitro and in vivo drug release kinetics, and exploring the biocompatibility and biodegradability of these novel biomaterials.
References
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Kasprów, M., Machnik, J., Otulakowski, Ł., Dworak, A., & Trzebicka, B. (2019). Thermoresponsive P (HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior. RSC advances, 9(70), 40997-41007. Available at: [Link]
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La Gatta, A., Schiraldi, C., D'Agostino, A., De Rosa, A., & De Rosa, M. (2008). Novel poly(HEMA-co-METAC)/alginate semi-interpenetrating hydrogels for biomedical applications: synthesis and characterization. Journal of biomedical materials research. Part A, 87(1), 146–155. Available at: [Link]
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Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - MDPI. (2021). Available at: [Link]
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La Gatta, A., Schiraldi, C., D'Agostino, A., De Rosa, A., & De Rosa, M. (2008). Novel poly(HEMA-co-METAC)/alginate semi-interpenetrating hydrogels for biomedical applications: synthesis and characterization. Journal of biomedical materials research. Part A, 87(1), 146–155. Available at: [Link]
- Dalton, P. D., & Shoichet, M. S. (2002). Manufacture of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) hydrogel tubes for use as nerve guidance.
- Horkay, F., & Zrinyi, M. (1988). Studies on the mechanical and swelling behavior of polymer networks based on the scaling concept. 6. Swelling and elastic properties of poly(vinyl acetate) gels in mixed solvents. Macromolecules, 21(11), 3260-3265.
-
Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - MDPI. (2021). Available at: [Link]
Sources
Application Notes and Protocols for the Incorporation of METAC in Dental Adhesive Formulations
Introduction: The Rationale for Incorporating METAC into Dental Adhesives
Secondary caries at the tooth-restoration interface remains a primary reason for the failure of dental restorations. This is often attributed to the colonization of bacteria in the microscopic gaps that can form between the tooth and the restorative material. To address this challenge, there is a growing interest in developing dental adhesives with intrinsic antibacterial properties.
Methacryloyloxyethyl Trimethyl Ammonium Chloride (METAC) is a quaternary ammonium methacrylate (QAM) that has emerged as a promising functional monomer for incorporation into dental adhesive formulations. Its chemical structure features a polymerizable methacrylate group, allowing it to be covalently bonded into the polymer network of the adhesive, and a positively charged quaternary ammonium group, which imparts potent antibacterial activity. This "contact-killing" mechanism provides a localized and long-lasting antibacterial effect without the release of leachable biocides, which can be a concern for biocompatibility.
These application notes provide a comprehensive guide for researchers and formulation scientists on the incorporation of METAC into experimental dental adhesive systems. We will delve into the formulation principles, detailed experimental protocols for performance evaluation, and the underlying scientific rationale for each step.
Chemical Structure and Properties of METAC
METAC is a cationic monomer with the following chemical structure:
Caption: Chemical structure of Methacryloyloxyethyl Trimethyl Ammonium Chloride (METAC).
Key Properties:
-
Polymerizable Group: The methacrylate group enables METAC to copolymerize with other methacrylate monomers commonly used in dental adhesives, such as BisGMA, HEMA, and TEGDMA.
-
Quaternary Ammonium Group: The positively charged nitrogen atom is responsible for the antibacterial activity.
-
Hydrophilicity: The presence of the charged ammonium group and the ester linkage contributes to the hydrophilic nature of the monomer.
Mechanism of Action
Antibacterial "Contact-Killing" Mechanism
The primary mode of antibacterial action of METAC, when polymerized within the adhesive matrix, is through a "contact-killing" mechanism. This process does not rely on the leaching of the antibacterial agent, which is a significant advantage for long-term efficacy and biocompatibility.
Caption: "Contact-killing" mechanism of METAC-containing dental adhesives.
-
Electrostatic Attraction: The positively charged quaternary ammonium groups on the surface of the polymerized adhesive attract the negatively charged components of the bacterial cell wall.
-
Cell Wall Disruption: This strong electrostatic interaction leads to the disruption of the bacterial cell wall and membrane integrity.
-
Leakage and Cell Death: The compromised cell membrane results in the leakage of essential intracellular components, ultimately leading to bacterial cell death.
Interaction with Dentin
The bonding of dental adhesives to dentin is a complex process involving micromechanical interlocking and chemical interactions. After acid etching, a layer of demineralized collagen, known as the hybrid layer, is exposed. The adhesive monomers must infiltrate this collagen network to form a durable bond.
Caption: Interaction of METAC with demineralized dentin collagen.
The cationic nature of METAC may also play a role in its interaction with the demineralized dentin. The exposed collagen fibrils in the demineralized dentin matrix carry a net negative charge. It is hypothesized that the positively charged METAC monomers may have an electrostatic affinity for the negatively charged collagen, potentially enhancing the wettability and infiltration of the adhesive into the demineralized dentin. However, further research is needed to fully elucidate this interaction.
Experimental Formulation of a METAC-Containing Dental Adhesive
The following is a general protocol for the formulation of an experimental two-step etch-and-rinse dental adhesive containing METAC. The concentrations of the components can be varied to optimize the properties of the final formulation.
Materials:
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Methacryloyloxyethyl Trimethyl Ammonium Chloride (METAC)
-
Camphorquinone (CQ) - photoinitiator
-
Ethyl-4-dimethylaminobenzoate (EDMAB) - co-initiator
-
Ethanol (solvent)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Amber glass vials
-
Pipettes
Protocol:
-
Prepare the Monomer Mixture:
-
In an amber glass vial, combine BisGMA, HEMA, and TEGDMA in the desired weight ratios. A common starting point is a 50:30:20 weight ratio of BisGMA:HEMA:TEGDMA.
-
Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogenous solution is obtained. This may take several hours.
-
-
Incorporate METAC:
-
Weigh the desired amount of METAC to achieve the target concentration (e.g., 1%, 2.5%, 5% by weight of the total monomer mixture).
-
Gradually add the METAC to the monomer mixture while stirring continuously. Ensure that the METAC is fully dissolved.
-
-
Add the Photoinitiator System:
-
Weigh CQ and EDMAB. A typical concentration is 0.5 wt% for CQ and 1.0 wt% for EDMAB relative to the total monomer weight.
-
Add the photoinitiator and co-initiator to the monomer mixture and continue stirring in the dark until they are completely dissolved.
-
-
Add the Solvent:
-
Add ethanol to the mixture to achieve the desired solvent concentration (e.g., 30-50 wt%).
-
Continue stirring until a homogenous, single-phase adhesive solution is formed.
-
-
Storage:
-
Store the formulated adhesive in a tightly sealed amber glass vial at 4°C to prevent premature polymerization and solvent evaporation.
-
Example Formulations:
| Component | Control (0% METAC) | 2.5% METAC | 5% METAC |
| BisGMA | 49.25 g | 48.02 g | 46.79 g |
| HEMA | 29.55 g | 28.81 g | 28.07 g |
| TEGDMA | 19.70 g | 19.21 g | 18.72 g |
| METAC | 0.00 g | 2.46 g | 4.92 g |
| CQ | 0.50 g | 0.50 g | 0.50 g |
| EDMAB | 1.00 g | 1.00 g | 1.00 g |
| Total Monomers + Initiators | 100.00 g | 100.00 g | 100.00 g |
| Ethanol | 42.86 g | 42.86 g | 42.86 g |
| Total Formulation | 142.86 g | 142.86 g | 142.86 g |
Note: The above table presents hypothetical formulations for illustrative purposes.
Performance Evaluation Protocols
Microtensile Bond Strength (µTBS) Testing
The µTBS test is a widely accepted method for evaluating the bond strength of dental adhesives to dentin.
Materials and Equipment:
-
Extracted human third molars (caries-free)
-
Low-speed diamond saw
-
Silicon carbide (SiC) papers (320- and 600-grit)
-
37% phosphoric acid gel
-
Micro-applicators
-
LED light-curing unit (>600 mW/cm²)
-
Composite resin
-
Universal testing machine with a microtensile testing jig
-
Cyanoacrylate glue
Protocol:
-
Tooth Preparation:
-
Mount the extracted molars in acrylic resin.
-
Using a low-speed diamond saw under water cooling, remove the occlusal enamel to expose a flat mid-coronal dentin surface.
-
Polish the dentin surface with 600-grit SiC paper for 60 seconds to create a standardized smear layer.
-
-
Bonding Procedure:
-
Etch the dentin surface with 37% phosphoric acid for 15 seconds, rinse thoroughly for 15 seconds, and gently air-dry, leaving the dentin visibly moist.
-
Apply two consecutive coats of the experimental adhesive to the dentin surface with a micro-applicator, gently agitating for 20 seconds.
-
Gently air-dry for 5 seconds to evaporate the solvent.
-
Light-cure the adhesive for 20 seconds.
-
Build up a 5 mm high composite resin block on the bonded surface in 2 mm increments, light-curing each increment for 40 seconds.
-
-
Specimen Sectioning:
-
Store the bonded teeth in water at 37°C for 24 hours.
-
Section the teeth perpendicular to the adhesive interface in both x and y directions using a low-speed diamond saw to obtain beams with a cross-sectional area of approximately 1 mm².
-
-
µTBS Testing:
-
Attach each beam to the microtensile testing jig using cyanoacrylate glue.
-
Apply a tensile load to the specimen at a crosshead speed of 1 mm/min until fracture occurs.
-
Record the load at fracture (in Newtons) and measure the cross-sectional area of the fractured interface (in mm²).
-
Calculate the µTBS in Megapascals (MPa) using the formula: µTBS (MPa) = Load (N) / Area (mm²).
-
Long-Term Stability (Aging):
To evaluate the durability of the bond, a subset of the sectioned beams can be subjected to aging protocols before µTBS testing:
-
Water Storage: Store the beams in distilled water at 37°C for extended periods (e.g., 6 months, 1 year).
-
Thermocycling: Subject the beams to a specified number of thermal cycles (e.g., 10,000 cycles) between two temperature baths (e.g., 5°C and 55°C).
Expected Results (Hypothetical):
| METAC Concentration | Immediate µTBS (MPa) | µTBS after 6 months water storage (MPa) |
| 0% (Control) | 45.2 ± 5.8 | 32.5 ± 4.9 |
| 2.5% | 44.8 ± 6.1 | 35.1 ± 5.3 |
| 5.0% | 43.9 ± 5.5 | 34.6 ± 5.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
In Vitro Cytotoxicity Testing (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the in vitro cytotoxicity of dental materials according to ISO 10993-5.
Materials and Equipment:
-
Human gingival fibroblasts (HGFs) or odontoblast-like cells (MDPC-23)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Preparation of Adhesive Eluates:
-
Prepare discs of the cured experimental adhesives (e.g., 5 mm diameter, 1 mm thickness).
-
Immerse the discs in cell culture medium at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to obtain the eluates.
-
-
Cell Culture and Exposure:
-
Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared adhesive eluates (100 µL/well). Include a negative control (fresh culture medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubate the cells with the eluates for 24 hours at 37°C.
-
-
MTT Assay:
-
Remove the eluates and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each experimental group relative to the negative control (100% viability).
-
Cell Viability (%) = (Absorbance of test group / Absorbance of negative control) x 100.
-
Expected Results (Hypothetical):
| METAC Concentration | Cell Viability (%) |
| 0% (Control) | 85.3 ± 7.2 |
| 2.5% | 82.1 ± 6.8 |
| 5.0% | 78.5 ± 8.1 |
Note: According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect. The hypothetical data above suggests that the incorporation of METAC at these concentrations does not induce significant cytotoxicity.
Conclusion
The incorporation of METAC into dental adhesive formulations presents a promising strategy for imparting long-lasting antibacterial activity at the tooth-restoration interface. The protocols outlined in these application notes provide a framework for the formulation and comprehensive evaluation of experimental METAC-containing adhesives. While the addition of METAC is not expected to significantly compromise the immediate bond strength, its potential to enhance the long-term stability of the adhesive bond by inhibiting bacterial activity at the margins warrants further investigation. As with any dental material, a thorough assessment of both mechanical performance and biocompatibility is crucial for the successful development of novel adhesive systems.
References
- Imazato, S., et al. (1994). Antibacterial activity of cured dental resins containing quaternary ammonium salts. Journal of Dental Research, 73(5), 1143-1148.
- Li, F., Weir, M. D., & Xu, H. H. (2013). Effects of quaternary ammonium chain length on antibacterial bonding agents. Journal of dental research, 92(10), 932-938.
-
Pupo, Y. M., et al. (2021). Physicochemical properties and biological effects of quaternary ammonium methacrylates in an experimental adhesive resin for bonding orthodontic brackets. Brazilian oral research, 35. [Link]
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
- Armstrong, S. R., et al. (2010). Adhesion to tooth structure: a critical review of “micro” bond strength test methods.
- Pashley, D. H., et al. (1995). The microtensile bond test: a review. Journal of Adhesive Dentistry, 1(4), 299-309.
- Sano, H., et al. (1994). Relationship between surface area for adhesion and tensile bond strength--evaluation of a micro-tensile bond test.
- Makvandi, P., et al. (2018). Antibacterial quaternary ammonium compounds in dental materials: A systematic review.
- Tezvergil-Mutluay, A., et al. (2011). The effect of storage and thermocycling on the shear bond strength of three dental adhesive.
- Gwinnett, A. J., & Yu, S. (1995). Effect of long-term water storage on dentin bonding. American journal of dentistry, 8(2), 109-111.
-
Al-Saleh, M. A., et al. (2021). Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines. Biomimetics, 6(2), 26. [Link]
-
de Souza, C. M., et al. (2019). Long-term dental adhesive toxicity on human gingival fibroblasts and epithelial cells. Archives of oral biology, 102, 223-230. [Link]
- Nakabayashi, N., Kojima, K., & Masuhara, E. (1982). The promotion of adhesion by the infiltration of monomers into tooth substrates.
- Tay, F. R., & Pashley, D. H. (2001). Aggressiveness of contemporary self-etching systems. I: Depth of penetration beyond dentin smear layers.
- Van Meerbeek, B., et al. (2011). State of the art of self-etch adhesives.
Application Note & Protocols: Engineering Cationic Surfaces with METAC for Advanced Cell Culture
Introduction: The Critical Role of the Cell Culture Surface
The in vitro cultivation of mammalian cells is a cornerstone of modern biological research and the development of novel therapeutics. The success of these cultures hinges on recreating a microenvironment that recapitulates key aspects of the native extracellular matrix (ECM).[1] The surface on which cells are grown is a critical component of this microenvironment, influencing cellular adhesion, proliferation, morphology, and even differentiation.[2] While standard tissue culture-treated polystyrene provides a hydrophilic, negatively charged surface that supports the growth of many robust cell lines, numerous primary cells, stem cells, and fastidious cell types require a more specialized interface to thrive.
Cationic surfaces have emerged as a powerful tool for enhancing the attachment of a wide range of cell types.[1][2] The principle is based on the electrostatic attraction between the positively charged surface and the net negative charge of the cell membrane, which is rich in anionic sialic acid residues and proteoglycans.[1] This initial electrostatic tethering facilitates subsequent cell-surface interactions, leading to robust cell adhesion and spreading. While poly-D-lysine (PDL) is a commonly used cationic polymer for this purpose, [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) offers a versatile and highly effective alternative for creating densely packed cationic surfaces. This application note provides a comprehensive guide to the principles and protocols for modifying standard cell culture ware with METAC to create a superior environment for demanding cell culture applications.
METAC: A Versatile Monomer for Cationic Surface Engineering
[2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) is a quaternary ammonium methacrylate monomer. Its key feature is the presence of a permanently positively charged quaternary ammonium group, which is readily available for interaction with the cell surface. When polymerized onto a substrate, it forms a dense layer of poly(METAC), creating a highly cationic surface.
The methacrylate group in METAC allows for straightforward polymerization using various techniques, with UV-initiated photopolymerization being a particularly attractive method for its speed, simplicity, and spatial control.[3] This method involves the use of a photoinitiator that, upon exposure to UV light, generates free radicals that initiate the polymerization of METAC monomers directly on the desired surface.
Experimental Workflow for METAC Surface Modification
The overall process for creating METAC-coated cell culture surfaces can be broken down into three key stages: substrate preparation, METAC polymerization, and post-polymerization processing.
Detailed Protocols
Protocol 1: UV-Initiated Photopolymerization of METAC on Polystyrene Cell Culture Plates
This protocol describes a general method for coating polystyrene multi-well plates with poly(METAC) using UV-initiated photopolymerization. Note: This protocol should be performed in a sterile cell culture hood to maintain the sterility of the cultureware.
Materials:
-
Standard polystyrene cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
[2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) solution (typically 75-80 wt.% in water)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Sterile, deionized (DI) water
-
UV crosslinker with a 365 nm wavelength source
-
Sterile serological pipettes and pipette tips
-
Sterile containers for solution preparation
Procedure:
-
Preparation of METAC Solution:
-
In a sterile container, prepare the desired concentration of METAC in sterile DI water. A starting concentration of 10% (v/v) METAC solution is recommended for initial optimization.
-
Add the photoinitiator to the METAC solution at a concentration of 0.5% (w/v). Ensure the photoinitiator is completely dissolved. For example, to prepare 10 mL of coating solution, add 1 mL of METAC stock solution and 50 mg of photoinitiator to 9 mL of sterile DI water.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Coating the Culture Plates:
-
Add a sufficient volume of the METAC/photoinitiator solution to each well to completely cover the bottom surface. Refer to Table 1 for recommended volumes.
-
Gently agitate the plate to ensure the entire surface is evenly coated.
-
Incubate the plates at room temperature for 30 minutes in the dark to allow for monomer adsorption to the surface.
-
-
UV Polymerization:
-
Place the culture plate in the UV crosslinker.
-
Expose the plate to UV light (365 nm) for 10-15 minutes. The optimal exposure time may need to be determined empirically.
-
-
Washing and Sterilization:
-
After UV exposure, aspirate the METAC solution from each well.
-
Wash the wells three times with sterile DI water to remove any unreacted monomer and photoinitiator.
-
Perform a final wash with sterile phosphate-buffered saline (PBS).
-
The plates can be used immediately or stored at 4°C for up to two weeks. If storing, leave the final PBS wash in the wells and seal the plate with paraffin film.
-
| Cultureware Format | Recommended Coating Volume per Well/Dish |
| 96-well plate | 100 µL |
| 24-well plate | 250 µL |
| 6-well plate | 1 mL |
| 100 mm dish | 5 mL |
Table 1: Recommended volumes for METAC coating solution.
Characterization of METAC-Coated Surfaces
The success of the METAC coating can be verified through several characterization techniques:
-
Contact Angle Measurement: A successful hydrophilic coating will result in a significant decrease in the water contact angle compared to uncoated polystyrene.
-
Zeta Potential Measurement: This technique directly measures the surface charge. A successful METAC coating will result in a positive zeta potential, confirming the presence of the cationic quaternary ammonium groups.[4][5][6][7][8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of nitrogen from the quaternary ammonium group of METAC.
Application: Enhancing the Culture of Mesenchymal Stem Cells (MSCs)
Mesenchymal stem cells (MSCs) are a multipotent stromal cell population with significant therapeutic potential. Their successful expansion in vitro is crucial for clinical applications. METAC-coated surfaces can provide a robust platform for the culture of MSCs.
Protocol 2: Culturing Human Mesenchymal Stem Cells on METAC-Coated Surfaces
Materials:
-
METAC-coated 6-well plates (prepared as in Protocol 1)
-
Human mesenchymal stem cells (hMSCs)
-
Complete MSC growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA for cell detachment
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Plate Preparation:
-
Aspirate the storage PBS from the METAC-coated wells.
-
Pre-warm the plates with complete MSC growth medium for at least 30 minutes in a 37°C, 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest hMSCs from a stock culture using trypsin-EDTA.
-
Perform a cell count and determine cell viability.
-
Seed the hMSCs onto the METAC-coated plates at a density of 5,000 - 10,000 cells/cm².
-
-
Cell Culture and Observation:
-
Culture the cells in a 37°C, 5% CO2 incubator.
-
Monitor cell attachment and morphology at 4, 24, and 48 hours post-seeding. Expect to see enhanced cell spreading and a more uniform monolayer compared to standard tissue culture plates.
-
Change the medium every 2-3 days.
-
Expected Results:
MSCs cultured on METAC-coated surfaces are expected to exhibit enhanced attachment, a more spread morphology, and potentially increased proliferation rates compared to standard tissue culture-treated polystyrene.
| Surface | Cell Attachment Efficiency (%) | Cell Proliferation (Fold Increase at Day 5) |
| Standard TC Polystyrene | 75 ± 5% | 4.5 ± 0.5 |
| Poly-D-Lysine Coated | 90 ± 4% | 5.2 ± 0.6 |
| METAC Coated | 95 ± 3% | 6.0 ± 0.4 |
Table 2: Representative data comparing MSC performance on different surfaces. (Note: These are illustrative values and actual results may vary).
Mechanism of Enhanced Cell Adhesion on METAC Surfaces
The primary mechanism driving enhanced cell adhesion on poly(METAC) surfaces is the strong electrostatic interaction between the positively charged quaternary ammonium groups of the polymer and the negatively charged components of the cell membrane.
This initial electrostatic tethering brings the cell into close proximity with the surface, facilitating the subsequent engagement of cell adhesion molecules, such as integrins, with adsorbed proteins from the culture medium. This multi-point attachment leads to robust cell adhesion, spreading, and signaling cascades that promote cell survival and proliferation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or uneven cell attachment | Incomplete or uneven METAC coating | - Ensure the entire surface is covered with the METAC solution during incubation.- Optimize UV exposure time; insufficient exposure can lead to incomplete polymerization. |
| Residual unreacted monomer | - Increase the number and volume of washes after polymerization. | |
| High cell toxicity | Photoinitiator concentration is too high | - Reduce the photoinitiator concentration to the lowest effective level (start with 0.1% w/v and titrate up). |
| Incomplete removal of METAC solution | - Ensure thorough washing steps post-polymerization. | |
| Inconsistent results between batches | Variability in UV lamp output | - Calibrate the UV crosslinker regularly to ensure consistent energy output. |
| Inconsistent METAC solution preparation | - Prepare fresh METAC/photoinitiator solution for each batch of coating. |
Conclusion
The use of METAC to create cationic surfaces represents a significant advancement in cell culture technology. The straightforward and robust protocols outlined in this application note provide researchers with a powerful tool to enhance the in vitro culture of a wide variety of cell types, particularly those that are challenging to grow on conventional surfaces. By providing a more favorable environment for cell adhesion and proliferation, METAC-coated surfaces can improve the consistency and physiological relevance of cell-based assays, ultimately accelerating research and development in the life sciences.
References
-
DendroTEK Biosciences Inc. (n.d.). The science behind coating cell culture surfaces. Retrieved from [Link]
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World Precision Instruments. (n.d.). Choosing the Right Culture Dish Coating. Retrieved from [Link]
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Integra Biosciences. (2021, August 16). Efficient collagen coating protocol for Petri dishes and flasks. Retrieved from [Link]
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Lien, C. C., et al. (2017). Zeta Potential of Poly(methyl methacrylate) (PMMA) in Contact with Aqueous Electrolyte-Surfactant Solutions. Langmuir, 33(42), 11364-11373. Available at: [Link]
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Corning Incorporated. (n.d.). The Ultimate Guide to Selecting Cell Type Surface Coatings for Culture Success. Retrieved from [Link]
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Qian, K., et al. (2013). Surface Functionalization and Dynamics of Polymeric Cell Culture Substrates. Frontiers in Bioengineering and Biotechnology, 1, 13. Available at: [Link]
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ResearchGate. (n.d.). Zeta potentials of PMMA and SS-coated surfaces. Retrieved from [Link]
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ResearchGate. (n.d.). Zeta Potential of Photochemically Modified Polymer Surfaces. Retrieved from [Link]
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ResearchGate. (n.d.). Zeta-potential curves of polymeric microspheres in different reaction time and (b) Zeta-potential of PMMA particles with different NaSS loadings after cleaning residual PVP stabilizer; the insert was the stabilization state of PMMA particles in water. Retrieved from [Link]
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Anton Paar. (2022, October 30). Zeta Potential Measurements in Polymer Research. Retrieved from [Link]
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MDPI. (2022, July 18). Cell Viability Assay and Surface Morphology Analysis of Carbonated Hydroxyapatite/Honeycomb/Titanium Alloy Coatings for Bone Implant Applications. Retrieved from [Link]
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MDPI. (2023, September 23). Cell Patterning Technology on Polymethyl Methacrylate through Controlled Physicochemical and Biochemical Functionalization. Retrieved from [Link]
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MDPI. (2022, March 24). 3D Neuronal Cell Culture Modeling Based on Highly Porous Ultra-High Molecular Weight Polyethylene. Retrieved from [Link]
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MDPI. (n.d.). Effects of Gelatin Methacrylate Bio-ink Concentration on Mechano-Physical Properties and Human Dermal Fibroblast Behavior. Retrieved from [Link]
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MDPI. (n.d.). Adhesion of Mesenchymal Stem Cells to Glycated Collagen—Comparative Analysis of Dynamic and Static Conditions. Retrieved from [Link]
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Frontiers. (2026). Canine dental pulp stem cells cultured with different endodontic materials: an in vitro study. Retrieved from [Link]
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ACS Publications. (2021, February 17). Biofunction of Polydopamine Coating in Stem Cell Culture. Retrieved from [Link]
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ACS Publications. (2018, October 1). Controlled Arrangement of Neuronal Cells on Surfaces Functionalized with Micropatterned Polymer Brushes. Retrieved from [Link]
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ACS Publications. (n.d.). Tuning Cell Adhesion on Gradient Poly(2-hydroxyethyl methacrylate)-Grafted Surfaces. Retrieved from [Link]
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ACS Publications. (n.d.). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. Retrieved from [Link]
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The Hebrew University of Jerusalem. (n.d.). Culturing neuronal cells on surfaces coated by a novel polyethyleneimine-based polymer. Retrieved from [Link]
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VoxelMatters. (2026, February 5). Light-Form brings additive manufacturing to prescription lenses. Retrieved from [Link]
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ResearchGate. (n.d.). TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. Retrieved from [Link]
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ResearchGate. (n.d.). 35 questions with answers in PHOTOPOLYMERIZATION | Scientific method. Retrieved from [Link]
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ResearchGate. (n.d.). UV polymerisation of styrene?. Retrieved from [Link]
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ResearchGate. (n.d.). Photopolymerization and photodegradation of polymers after long-term UV light exposure. Retrieved from [Link]
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MDPI. (n.d.). A Review of Critical Issues in High-Speed Vat Photopolymerization. Retrieved from [Link]
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SUNLU. (n.d.). SUNLU | Affordable 3D Printing Filaments, Filament Dryer and 3D Resins. Retrieved from [Link]
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PubMed. (2022, November 10). Gelatin coating enhances therapeutic cell adhesion to the infarcted myocardium via ECM binding. Retrieved from [Link]
-
PubMed. (2021, February 15). Polymer Cell Surface Coating Enhances Mesenchymal Stem Cell Retention and Cardiac Protection. Retrieved from [Link]
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PubMed. (n.d.). Culture of neural cells on polymers coated surfaces for biosensor applications. Retrieved from [Link]
-
PubMed. (n.d.). Substrates with Tunable Hydrophobicity for Optimal Cell Adhesion. Retrieved from [Link]
-
PubMed. (2020, March 13). Influence of Chemical Composition on Cell Viability on Titanium Surfaces: A Systematic Review. Retrieved from [Link]
-
PMC. (n.d.). The influence of the stiffness of GelMA substrate on the outgrowth of PC12 cells. Retrieved from [Link]
-
PMC. (n.d.). Understanding the impact of bioactive coating materials for human mesenchymal stromal cells and implications for manufacturing. Retrieved from [Link]
-
PMC. (n.d.). Cell Morphology on Poly(methyl methacrylate) Microstructures as Function of Surface Energy. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell Viability and Growth on Metallic Surfaces: in vitro Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymer Cell Surface Coating Enhances Mesenchymal Stem Cell Retention and Cardiac Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic, Chemically Defined Polymer-Coated Microcarriers for the Expansion of Human Mesenchymal Stem Cells. Retrieved from [Link]
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- 8. youtube.com [youtube.com]
Introduction: The Critical Need for Precise METAC Quantification
An Application Guide to the Analytical Quantification of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) Monomer
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride, commonly known as METAC, is a cationic monomer of significant interest in the development of advanced materials. As a quaternary ammonium compound, its permanent positive charge and reactive methacrylate group make it a valuable building block for synthesizing functional polymers with applications ranging from gene delivery vectors and flocculants to antimicrobial surfaces and hydrogels.[1] The precise control over the polymerization process and the final properties of these materials are directly dependent on the accurate quantification of the METAC monomer.
This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the primary analytical techniques for METAC quantification, moving beyond simple procedural lists to explain the causality behind experimental choices. The protocols herein are designed as self-validating systems, ensuring trustworthiness and reproducibility in your results.
Core Analytical Techniques for METAC Quantification
The selection of an analytical technique is governed by the specific requirements of the study, such as the need for high sensitivity, absolute vs. relative quantification, and the complexity of the sample matrix. For METAC, a non-volatile and permanently charged small molecule, the most powerful and widely applicable techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
Principle of the Technique HPLC separates components in a liquid mixture by passing the sample through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and different components travel at different speeds based on their chemical and physical interactions with the stationary phase. For METAC, which is a charged, polar molecule, mixed-mode chromatography can provide excellent separation and retention.
Causality: Why HPLC is a Robust Choice for METAC HPLC is a cornerstone of analytical chemistry for its versatility, precision, and robustness in quantifying compounds in complex mixtures.[2] For METAC, a mixed-mode HPLC approach is particularly effective. A column like the Primesep 100 combines reversed-phase and ion-exchange characteristics. This dual mechanism allows for the retention of the positively charged quaternary amine group of METAC while also interacting with its organic backbone, leading to sharp, well-resolved peaks even in the presence of neutral impurities or starting materials.[3][4] Detection via UV absorbance at a low wavelength (~210 nm) is suitable as the methacrylate group contains a chromophore.[3]
Workflow for METAC Quantification via HPLC
Caption: HPLC workflow for METAC monomer quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
METAC Reference Standard
-
Acetonitrile (MeCN), HPLC Grade
-
Ultrapure Water
-
Sulfuric Acid (H₂SO₄) or Formic Acid for MS-compatible methods[4]
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm syringe filters
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Primesep 100, 4.6×150 mm, 5 µm, 100Å[3]
-
Mobile Phase: Acetonitrile (MeCN) with a buffer. A typical mobile phase could be 50% MeCN and 50% water with 0.1% H₂SO₄. The exact composition may need optimization.
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 210 nm[3]
-
Injection Volume: 10 µL
3. Procedure:
-
Calibration Standards Preparation:
-
Prepare a stock solution of METAC reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing an unknown amount of METAC.
-
Dilute the sample with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter all standards and samples through a 0.22 µm filter before placing them in autosampler vials.
-
-
Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the unknown samples.
-
-
Data Processing:
-
Integrate the peak area corresponding to the retention time of METAC for all chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of METAC in the unknown samples by interpolating their peak areas from the calibration curve.
-
4. System Validation:
-
Linearity: The calibration curve should have a correlation coefficient (R²) of >0.999.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% of the nominal value, and precision (relative standard deviation, RSD) should be <15%.[5]
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.999 | Ensures a proportional response of the detector to concentration. |
| Accuracy | 85% - 115% | Measures how close the experimental value is to the true value. |
| Precision (%RSD) | < 15% | Demonstrates the reproducibility of the method under the same conditions. |
| LOD / LOQ | Signal-to-Noise > 3 / > 10 | Defines the lowest concentration that can be reliably detected and quantified.[6] |
Quantitative NMR (qNMR) Spectroscopy
Principle of the Technique NMR spectroscopy exploits the magnetic properties of atomic nuclei.[7] In quantitative NMR (qNMR), the area of a signal in the spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific METAC proton signal to the integral of a known amount of an internal standard, the absolute purity or concentration of METAC can be determined without the need for a METAC-specific calibration curve.[8][9]
Causality: Why qNMR is the Gold Standard for Purity qNMR is a primary analytical method because it provides absolute quantification.[9] This is invaluable for certifying reference materials or when a pure standard of the analyte is unavailable. For METAC, several unique proton signals are available for quantification, such as the vinyl protons or the trimethylammonium protons. The choice of an internal standard is critical; it must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone (MSM) are common choices.
Workflow for METAC Quantification via qNMR
Caption: qNMR workflow for absolute METAC monomer quantification.
Detailed Protocol: qNMR
1. Materials and Reagents:
-
METAC Sample
-
High-purity Internal Standard (IS), e.g., Maleic Acid
-
Deuterated Solvent, e.g., Deuterium Oxide (D₂O)
-
High-precision analytical balance
-
NMR tubes
2. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)[7]
3. Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (m_IS) into a vial.
-
Accurately weigh a specific amount of the METAC sample (m_METAC) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL D₂O).
-
Vortex until fully dissolved and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is critical for accurate integration.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from METAC (I_METAC) and a signal from the internal standard (I_IS). For METAC, the nine protons of the trimethylammonium group (~3.2 ppm) are an excellent choice. For maleic acid, the two vinyl protons (~6.3 ppm) are used.
-
-
Calculation:
-
The purity of the METAC sample (P_METAC) can be calculated using the following formula[8]:
Purity_METAC (%) = (I_METAC / N_METAC) * (N_IS / I_IS) * (MW_METAC / MW_IS) * (m_IS / m_METAC) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., N_METAC = 9 for the trimethylammonium group)
-
MW: Molecular weight (METAC ≈ 207.70 g/mol )[4]
-
m: Mass
-
Purity_IS: Purity of the internal standard (often >99.5%)
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of the Technique LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[10] After components are separated by the LC, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem MS (MS/MS), structural information.[10][11]
Causality: Why LC-MS is Ideal for High Sensitivity and Specificity LC-MS is the method of choice when high sensitivity and specificity are required, such as for detecting trace levels of residual monomer in a polymer matrix or biological sample.[12][13] For METAC, Electrospray Ionization (ESI) is the ideal ionization technique as it is a "soft" method well-suited for pre-charged, polar molecules, minimizing fragmentation.[14] By monitoring for the specific m/z of the METAC cation (C₉H₁₈NO₂⁺, m/z ≈ 172.13), the method achieves exceptional selectivity, eliminating interference from other components in the matrix.
Workflow for METAC Quantification via LC-MS
Caption: LC-MS workflow for sensitive METAC monomer quantification.
Detailed Protocol: LC-MS
1. Materials and Reagents:
-
METAC Reference Standard
-
Acetonitrile (MeCN), LC-MS Grade
-
Ultrapure Water, LC-MS Grade
-
Formic Acid, LC-MS Grade
-
Internal Standard (optional, but recommended): A structurally similar, stable-isotope labeled version of METAC is ideal.
2. Instrumentation and Conditions:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution TOF-MS) with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Detection Mode: Selected Ion Monitoring (SIM) for the METAC cation (m/z ≈ 172.13)
-
3. Procedure:
-
Preparation: Prepare calibration standards and unknown samples as described for HPLC, but use LC-MS grade solvents and formic acid instead of non-volatile acids like H₂SO₄.[4] Dilutions will likely need to be much greater due to the high sensitivity of the instrument.
-
Analysis: Inject standards and samples into the LC-MS system.
-
Data Processing:
-
Extract the ion chromatogram for m/z 172.13.
-
Integrate the peak area at the retention time of METAC.
-
Construct a calibration curve and quantify the unknown samples as with the HPLC method.
-
Method Comparison
| Feature | HPLC-UV | qNMR | LC-MS |
| Quantification Type | Relative (requires calibration) | Absolute (primary method) | Relative (requires calibration) |
| Sensitivity | µg/mL to ng/mL | mg/mL range | pg/mL to fg/mL |
| Specificity | Moderate (based on retention time) | High (based on chemical structure) | Very High (based on m/z) |
| Sample Throughput | High | Low to Medium | High |
| Primary Use Case | Routine QC, reaction monitoring | Purity assessment, standard certification | Trace analysis, complex matrices |
| Instrumentation Cost | Moderate | High | Very High |
Special Considerations and Troubleshooting
-
Hygroscopicity: METAC is hygroscopic. All standards and samples should be handled in a controlled environment (e.g., a glove box or dry atmosphere) to prevent water absorption, which would lead to inaccurate weighing.
-
Stability: As a methacrylate monomer, METAC can be susceptible to premature polymerization, especially at elevated temperatures or in the presence of light or radical initiators.[15][16] Samples should be stored in cool, dark conditions, and may require the addition of a polymerization inhibitor like hydroquinone monomethyl ether for long-term storage.
-
Adsorption: Quaternary ammonium compounds are known to adsorb to glass and plastic surfaces.[12] This can lead to significant losses, especially at low concentrations. Using polypropylene vials and pre-conditioning containers with a concentrated solution can help mitigate this issue.
Conclusion
The accurate quantification of METAC monomer is essential for the successful development and quality control of advanced polymeric materials. This guide outlines three robust analytical techniques, each with distinct advantages. HPLC-UV offers a reliable and accessible method for routine analysis. qNMR provides an unparalleled, standard-free approach for absolute purity determination. LC-MS delivers the ultimate in sensitivity and specificity for trace-level detection. The choice of method should be guided by the specific analytical challenge, balancing the need for sensitivity, accuracy, and sample throughput. By understanding the principles and following these validated protocols, researchers can ensure the integrity and reproducibility of their results.
References
- PubMed. (n.d.). Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials.
- Shimadzu. (n.d.). Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC.
- ResearchGate. (n.d.). HPLC method for the determination of monomer conversion and composition during the poly(styrene- r -methylmethacrylate) polymerization | Request PDF.
- Google Patents. (n.d.). CN102276486A - Method for producing (methyl) acryloyloxy ethyl trimethyl ammonium chloride by using ester exchange method.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- LabRulez GCMS. (n.d.). Methods for the Anion Exchange Chromatographic Analysis of mRNAs.
- MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
- YouTube. (2022, January 17). Everything You Need To Know About NMR Spectra | MCAT Content.
- PubMed. (n.d.). Mass spectrometric characterization of functional poly(methyl methacrylate) in combination with critical liquid chromatography.
- Magritek. (n.d.). Analytical NMR.
- ResearchGate. (n.d.). Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-(Methacryloyloxy)ethyl)trimethylammonium chloride on Primesep 100 Column.
- PubMed. (2024, May 24). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory.
- ResolveMass Laboratories Inc. (n.d.). Polymer Analysis/Characterization.
- SIELC Technologies. (2018, February 16). (2-(Methacryloyloxy)ethyl)trimethylammonium chloride.
- ResearchGate. (n.d.). Determination of the methyl methacrylate monomer in its polymer latex by headspace gas chromatography | Request PDF.
- ResearchGate. (n.d.). Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations in Food Production Facility.
- SpringerLink. (2014, December 4). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry.
- Wikipedia. (n.d.). Quaternary ammonium cation.
- MDPI. (n.d.). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications.
- BrJAC. (2022, November 18). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam.
- Waters. (n.d.). MASS SPECTROMETRY FOR POLYMERS.
- ACS Publications. (n.d.). Kinetic Study of Stabilizing Effect of Oxygen on Thermal Degradation of Poly(methyl methacrylate) | The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). (PDF) NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers.
- ResearchGate. (n.d.). FT-IR spectrum of the poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC) brush.
- PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
- ACS Publications. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology.
- AZoM. (n.d.). A Guide to Polymer Analysis Techniques.
- NIH. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- e-Publications@Marquette. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites.
- MDPI. (n.d.). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action.
- American Chemical Society. (n.d.). Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand.
- NIH. (2018, May 3). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization.
- CRC Press. (2018). Analytical Methods for Polymer Characterization.
- A3P. (n.d.). Mass spectrometry, a tool for the characterisation of monoclonal antibodies.
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Troubleshooting & Optimization
how to control the molecular weight of poly(METAC)
Technical Support Center: Poly(METAC) Synthesis
A-Z Guide for Researchers on Controlling Molecular Weight in Poly(METAC) Polymerization
Welcome to the Technical Support Center for poly(2-(methacryloyloxy)ethyl trimethylammonium chloride), or poly(METAC), synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth answers to common questions and troubleshooting advice for controlling the molecular weight of poly(METAC), a critical parameter for many of its applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(METAC)?
Controlling the molecular weight of poly(METAC) is crucial for tailoring its properties for specific applications. The most effective methods involve controlled radical polymerization (CRP) techniques, which allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).
The main strategies are:
-
Atom Transfer Radical Polymerization (ATRP): This is a widely used method for synthesizing well-defined polymers.[1][2] It employs a transition metal catalyst, typically copper-based, to reversibly activate and deactivate the growing polymer chains.[2] This controlled growth allows for precise targeting of molecular weight.[1][2]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that uses a chain transfer agent (CTA) to mediate the polymerization.[3][4] This method offers excellent control over molecular weight and results in polymers with low dispersity.[3]
-
Conventional Free-Radical Polymerization with Chain Transfer Agents (CTAs): While less precise than ATRP or RAFT, this method can be used to lower the molecular weight of the resulting polymer.[4][5] Thiols are a common class of CTAs used for this purpose.[5]
Q2: How does the initiator concentration affect the molecular weight in a conventional free-radical polymerization of METAC?
In a conventional free-radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight.[6][7]
-
Higher Initiator Concentration: Leads to a lower average molecular weight. This is because a higher concentration of initiator generates more radical species, resulting in a larger number of shorter polymer chains.[7][8]
-
Lower Initiator Concentration: Results in a higher average molecular weight. Fewer initiating radicals mean that each polymer chain grows for a longer period before termination, leading to longer chains.[6][9]
It is important to note that while adjusting the initiator concentration can influence the molecular weight, this method offers poor control over the molecular weight distribution, often leading to broad dispersity.[7]
Q3: For ATRP of METAC, what are the key parameters to adjust for molecular weight control?
In Atom Transfer Radical Polymerization (ATRP), the molecular weight of poly(METAC) is primarily determined by the molar ratio of monomer to initiator.[1][10]
The theoretical number-average molecular weight (M_n) can be estimated using the following equation:
M_n (theoretical) = ([Monomer]₀ / [Initiator]₀) * Monomer Molecular Weight * Conversion
Where:
-
[Monomer]₀ is the initial monomer concentration.
-
[Initiator]₀ is the initial initiator concentration.
-
Monomer Molecular Weight is the molecular weight of METAC (approximately 207.70 g/mol ).[11]
-
Conversion is the fractional conversion of the monomer.
Key Experimental Parameters:
-
Monomer-to-Initiator Ratio: This is the most direct way to control the molecular weight. A higher ratio will result in a higher molecular weight polymer, and vice versa.
-
Catalyst and Ligand Concentration: The ratio of catalyst (e.g., Cu(I)Br) to ligand (e.g., PMDETA) is crucial for maintaining control over the polymerization.
-
Solvent: The choice of solvent can affect the polymerization rate and control. For METAC, solvents like 2,2,2-trifluoroethanol (TFE), sometimes with the addition of isopropyl alcohol, have been shown to yield well-controlled polymerizations.[1][10]
-
Temperature: Temperature affects the rate constants of activation, deactivation, and propagation. It needs to be carefully controlled to ensure a balance that favors controlled polymerization over termination reactions.
Q4: How do I choose the right RAFT agent for METAC polymerization?
The selection of the Reversible Addition-Fragmentation chain Transfer (RAFT) agent is critical for a successful and controlled polymerization. For methacrylates like METAC, trithiocarbonates and aromatic dithioesters are generally effective RAFT agents.
Guidelines for RAFT Agent Selection:
-
Z group: This group influences the stability of the intermediate radical and the rates of addition and fragmentation. For methacrylates, an aromatic group (like in dithiobenzoates) or a sulfur-alkyl group (in trithiocarbonates) is often suitable.
-
R group: The R group must be a good homolytic leaving group and be able to efficiently re-initiate polymerization. Tertiary cyanoalkyl groups are often effective for methacrylates.
For a specific recommendation, you should consult literature that details RAFT polymerization of methacrylates or resources from suppliers of RAFT agents.
Troubleshooting Guide
Problem 1: The final poly(METAC) has a much lower molecular weight than targeted in my ATRP experiment.
Possible Causes and Solutions:
-
Cause 1: Impurities in Monomer or Solvent: Impurities can act as chain transfer agents or inhibitors, leading to premature termination of polymer chains.
-
Solution: Ensure the METAC monomer is pure. If it is an aqueous solution, be mindful of stabilizers. Solvents should be of high purity and deoxygenated.
-
-
Cause 2: Incorrect Initiator Concentration: An error in weighing or calculating the initiator amount can significantly impact the molecular weight.
-
Solution: Double-check all calculations and carefully weigh the initiator. It is a good practice to prepare a stock solution of the initiator for accuracy.
-
-
Cause 3: High Catalyst Concentration: An excessively high concentration of the Cu(I) catalyst can lead to a high concentration of active radicals, increasing the likelihood of termination reactions.
-
Solution: Carefully control the catalyst-to-initiator ratio. Techniques like Activators Regenerated by Electron Transfer (ARGET) ATRP can be used to reduce the required amount of copper catalyst.[12]
-
-
Cause 4: Presence of Oxygen: Oxygen is a radical scavenger and will inhibit the polymerization, leading to poor control and potentially lower molecular weights.
-
Solution: The reaction mixture must be thoroughly deoxygenated before initiating the polymerization. This is typically done by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.[3]
-
Problem 2: The dispersity (Đ or PDI) of my poly(METAC) is high (> 1.5) in a controlled polymerization (ATRP or RAFT).
Possible Causes and Solutions:
-
Cause 1: Poor Initiation Efficiency: If the initiation is slow compared to propagation, chains will start growing at different times, leading to a broader molecular weight distribution.
-
Solution (ATRP): Ensure you are using an efficient initiator for methacrylates, such as ethyl α-bromoisobutyrate (EBiB).
-
Solution (RAFT): Choose a RAFT agent that is well-suited for methacrylates.
-
-
Cause 2: Irreversible Termination Reactions: High temperatures or the presence of impurities can increase the rate of termination reactions, which are irreversible and lead to a loss of "living" chains and broader dispersity.
-
Solution: Optimize the reaction temperature. Lowering the temperature can sometimes reduce termination, though it will also slow down the polymerization. Ensure all reagents and solvents are pure.
-
-
Cause 3: High Monomer Conversion: At very high monomer conversions, the concentration of active species can change, and side reactions may become more prevalent, leading to a loss of control and increased dispersity.
-
Solution: Monitor the polymerization kinetics and stop the reaction at a target conversion before control is lost.
-
-
Cause 4: Inefficient Deactivation (ATRP): An insufficient amount of the deactivator (Cu(II) species) can lead to a high concentration of propagating radicals and an increased rate of termination.
-
Solution: A small amount of Cu(II) can be added at the beginning of the reaction to establish the activation/deactivation equilibrium more quickly.
-
Problem 3: My free-radical polymerization of METAC is producing a polymer with a very high, uncontrolled molecular weight.
Possible Causes and Solutions:
-
Cause 1: Low Initiator Concentration: As discussed, a lower initiator concentration leads to higher molecular weight.[6]
-
Solution: Increase the initiator concentration. The relationship between initiator concentration and molecular weight can be systematically studied to target a desired range.[13]
-
-
Cause 2: Absence of a Chain Transfer Agent (CTA): Without a CTA, the molecular weight is primarily determined by the ratio of propagation to termination rates, which can lead to very high molecular weight polymers.
-
Cause 3: Low Reaction Temperature: Lower temperatures can sometimes lead to higher molecular weights in free-radical polymerization by reducing the rate of termination reactions relative to propagation.
-
Solution: Increasing the reaction temperature may lead to a decrease in molecular weight, but it can also increase the polymerization rate and potentially lead to other side reactions.[9]
-
Experimental Protocols & Data
Protocol: Example of ATRP Synthesis of Poly(METAC)
This is a general protocol and should be optimized for your specific target molecular weight.
Materials:
-
METAC (80 wt% in H₂O)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
2,2,2-Trifluoroethanol (TFE) and Isopropyl alcohol (IPA) (solvents)
-
Anhydrous methanol and diethyl ether for precipitation and washing.
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, add METAC, TFE, and IPA.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst/Ligand Preparation: In a separate, oxygen-free glovebox or Schlenk flask, add CuBr and PMDETA to deoxygenated TFE. Stir until a homogeneous solution is formed.
-
Initiation: Using a gas-tight syringe, add the initiator (EBiB) to the monomer solution. Then, transfer the catalyst/ligand solution to the monomer mixture to start the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.
-
Termination: After the desired time or monomer conversion is reached, stop the reaction by exposing the mixture to air and cooling it down.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like diethyl ether. The polymer can be further purified by dissolving in methanol and re-precipitating.
-
Drying: Dry the purified poly(METAC) under vacuum until a constant weight is achieved.
Data Presentation: Effect of Monomer/Initiator Ratio on Molecular Weight in ATRP
The following table illustrates the expected trend for the ATRP of METAC. Actual results may vary based on specific experimental conditions.
| Target DP | [METAC]:[EBiB]:[CuBr]:[PMDETA] | Theoretical M_n ( g/mol ) | Expected Đ (PDI) |
| 50 | 50 : 1 : 1 : 2 | ~10,400 | < 1.20 |
| 100 | 100 : 1 : 1 : 2 | ~20,800 | < 1.20 |
| 200 | 200 : 1 : 1 : 2 | ~41,600 | < 1.30 |
DP = Degree of Polymerization
Visualizations
ATRP Mechanism for Poly(METAC)
Caption: ATRP equilibrium between dormant and active polymer chains.
Troubleshooting Workflow for Molecular Weight Control
Caption: A logical workflow for troubleshooting poly(METAC) synthesis.
References
-
Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - MDPI. Available at: [Link]
-
Direct Synthesis of Well-Defined Poly[{2-(methacryloyloxy)ethyl}trimethylammonium chloride] Brush via Surface-Initiated Atom Transfer Radical Polymerization in Fluoroalcohol | Macromolecules. Available at: [Link]
-
Direct Synthesis of Well-Defined Poly[{2-(methacryloyloxy)ethyl}trimethylammonium chloride] Brush via Surface-Initiated Atom Transfer Radical Polymerization in Fluoroalcohol - ResearchGate. Available at: [Link]
-
Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] - RSC Publishing. Available at: [Link]
-
Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z) - PMC. Available at: [Link]
-
Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] - PMC. Available at: [Link]
-
RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block - RSC Publishing. Available at: [Link]
-
Role of Chain Transfer Agents in Free Radical Polymerization Kinetics - Semantic Scholar. Available at: [Link]
-
Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides - PMC. Available at: [Link]
-
Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols - MDPI. Available at: [Link]
-
RAFT Copolymerization of Methacrylic Acid and Poly(ethylene glycol) Methyl Ether Methacrylate in the Presence of a Hydrophobic Chain Transfer Agent in Organic Solution and in Water - ResearchGate. Available at: [Link]
-
Role of Chain Transfer Agents in Free Radical Polymerization Kinetics - ResearchGate. Available at: [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - MDPI. Available at: [Link]
-
Open control of kinetics, molecular weight and its distribution for methyl methacrylate polymerization - ResearchGate. Available at: [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC. Available at: [Link]
-
Control of Free‐Radical Polymerization by Chain Transfer Methods | Request PDF. Available at: [Link]
-
The effect of initiator concentration on molecular weights | Download Table - ResearchGate. Available at: [Link]
-
Tuning the molecular weight distribution from atom transfer radical polymerization using deep reinforcement learning - RSC Publishing. Available at: [Link]
-
New method to study chain transfer in radical polymerizations - BonLab. Available at: [Link]
-
Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - RSC Publishing. Available at: [Link]
-
Atom Transfer Radical Polymerization | ATRP Living Polymer - YouTube. Available at: [Link]
-
Molecular weight control in the ARGET ATRP ultra-precise strategy.(a)... - ResearchGate. Available at: [Link]
-
Development and molecular-weight issues on the lithographic performance of poly (methyl methacrylate) | Request PDF - ResearchGate. Available at: [Link]
-
Dispersity effects in polymer self-assemblies: A matter of hierarchical control - ResearchGate. Available at: [Link]
-
Synthesis of Mechanically Robust Very High Molecular Weight Polyisoprene Particle Brushes by Atom Transfer Radical Polymerization - PMC. Available at: [Link]
-
Monitoring the polymerization of methyl methacrylate (MMA) in the presence and absence of crosslinker - Fluence Analytics. Available at: [Link]
-
Dispersity Effects in Polymer Self-Assemblies: A Matter of Hierarchical Control - PMC. Available at: [Link]
-
Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC. Available at: [Link]
-
The Solution Properties of Polymethacrylate Molecular Brushes with Oligo(ethylene glycol) and Oligo(propylene glycol) Side Chains - PMC. Available at: [Link]
-
Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles - MDPI. Available at: [Link]
-
Solution to problem 5.7- poly(methyl methacrylate) homopolymer degree of polymerization. Available at: [Link]
-
Aromatic compound - Wikipedia. Available at: [Link]
-
WEST BENGAL STATE COUNCIL OF TECHNICAL & VOCATIONAL EDUCATION AND SKILL DEVELOPMENT WBSCTVESD Curriculum for Diploma Courses. Available at: [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. RAFT Polymerization Procedures [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | 5039-78-1 [smolecule.com]
- 12. Synthesis of Mechanically Robust Very High Molecular Weight Polyisoprene Particle Brushes by Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing METAC Grafting Density on Surfaces
Welcome to the technical support center for improving the grafting density of [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) on various surfaces. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their surface modification protocols using this versatile cationic monomer.[1][2] Here, we will delve into the critical parameters influencing grafting density and provide practical, field-tested solutions to common challenges encountered during experimentation.
Introduction to METAC and the Significance of Grafting Density
METAC is a quaternary ammonium compound featuring a reactive methacrylate group, making it an excellent candidate for polymerization reactions to create covalently bonded polymer layers.[1][2] The resulting poly(METAC) brushes impart a permanent positive charge to the surface, which is highly desirable for a range of applications including biomaterials to improve biocompatibility and cell adhesion, sensors to enhance sensitivity, and drug delivery systems for targeted release.[1]
Grafting density , defined as the number of polymer chains per unit area of a surface, is a critical parameter that dictates the ultimate performance of the modified surface.[3] A higher grafting density forces the polymer chains to stretch away from the surface, forming a "brush" conformation.[4] This extended conformation maximizes the exposure of the polymer's functional groups and significantly influences properties such as wettability, protein resistance, and lubricity. Conversely, low grafting densities can result in a "mushroom" or "pancake" conformation, where the polymer chains collapse onto the surface, limiting their effectiveness.
This guide will focus on the "grafting from" approach, specifically Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a robust and widely used method for growing high-density polymer brushes with excellent control over polymer chain length and architecture.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when aiming for high METAC grafting density. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.
Q1: My METAC grafting density is consistently low. What are the most likely causes and how can I improve it?
A1: Low grafting density is a multifaceted problem that can stem from several stages of the surface modification process. Let's break down the key areas to investigate:
1. Inefficient Initiator Immobilization:
The foundation of a dense polymer brush is a high-density layer of initiator molecules covalently attached to the surface. If the initiator density is low, the subsequent polymerization will inherently result in a sparse polymer brush.
-
Plausible Causes:
-
Sub-optimal Surface Pre-treatment: Incomplete cleaning or activation of the substrate can leave contaminants or an insufficient number of reactive sites (e.g., hydroxyl groups on silica surfaces) for initiator attachment.
-
Inefficient Silanization/Initiator Attachment Chemistry: The reaction conditions for attaching the initiator (e.g., an ATRP initiator-functionalized silane) may not be optimal. This includes factors like reaction time, temperature, solvent purity, and the concentration of the initiator.
-
Hydrolysis/Degradation of the Initiator Layer: The initiator-modified surface might be unstable under the storage or reaction conditions, leading to the loss of initiator molecules before polymerization.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient initiator immobilization.
2. Sub-optimal SI-ATRP Conditions:
Even with a dense initiator layer, the polymerization conditions themselves can limit the growth of a dense brush.
-
Plausible Causes:
-
Catalyst Deactivation: The copper catalyst used in ATRP can be oxidized and deactivated by oxygen or other impurities in the reaction mixture.
-
Incorrect Monomer/Catalyst/Ligand Ratios: The stoichiometry of the reaction components is crucial for maintaining control over the polymerization and achieving high initiation efficiency.
-
Inappropriate Solvent: The choice of solvent can affect the solubility of the monomer and the catalyst complex, as well as the conformation of the growing polymer chains. For METAC, which is a salt, polar solvents like water or methanol are typically required.
-
Insufficient Reaction Time or Inappropriate Temperature: Polymerization is a kinetic process. Insufficient time or a non-optimal temperature can lead to short polymer chains and low conversion.
-
-
Recommended SI-ATRP Parameters for METAC:
| Parameter | Recommended Range | Rationale & Key Considerations |
| [METAC] : [Cu(I)Br] : [Ligand] | 50-200 : 1 : 2 | The ratio of monomer to initiator will influence the final polymer chain length. The ligand (e.g., PMDETA, bpy) is crucial for solubilizing the copper catalyst and tuning its reactivity. |
| Solvent | Deionized Water, Methanol, or mixtures | METAC is highly soluble in polar solvents. Ensure the solvent is thoroughly deoxygenated to prevent catalyst oxidation. |
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase the rate of polymerization but may also lead to a higher rate of termination reactions. |
| Reaction Time | 1 - 24 hours | Monitor polymer growth over time to determine the optimal reaction duration for your specific system. |
-
Expert Tip: Employing Activators Regenerated by Electron Transfer (ARGET) ATRP can be advantageous as it uses a reducing agent to continuously regenerate the active Cu(I) catalyst from the deactivated Cu(II) species, making the reaction more tolerant to oxygen and requiring lower catalyst concentrations.[6]
Q2: I observe significant non-uniformity in my grafted METAC layer. What could be causing this patchiness?
A2: Non-uniformity, or a "patchy" appearance, often points to inconsistencies in the initiator layer or localized inhibition of the polymerization. [7]
-
Plausible Causes:
-
Inhomogeneous Initiator Distribution: Aggregation of the initiator molecules during the immobilization step can lead to a non-uniform distribution on the surface.
-
Surface Contamination: Localized contaminants on the substrate can mask reactive sites, preventing initiator attachment and subsequent polymer growth in those areas.
-
Incomplete Immersion/Wetting: If the substrate is not fully and uniformly immersed in the initiator or polymerization solution, grafting will only occur in the wetted areas.
-
Presence of Inhibitors: Trace amounts of polymerization inhibitors in the monomer or solvent can locally quench the reaction.
-
-
Mitigation Strategies:
-
Ensure Thorough Mixing: Vigorously stir or agitate both the initiator and polymerization solutions to ensure homogeneity.
-
Rigorous Cleaning Protocols: Implement stringent substrate cleaning procedures to remove all organic and inorganic contaminants.
-
Monomer Purification: Pass the METAC monomer through a column of basic alumina to remove any inhibitors.
-
Degassing: Thoroughly degas all solutions via freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) to remove dissolved oxygen.
Caption: Causes and solutions for non-uniform METAC grafting.
-
Q3: How can I accurately measure the grafting density of my METAC brushes?
A3: Quantifying the grafting density is crucial for process optimization and for correlating surface properties with the brush architecture. Several techniques can be employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Information Provided | Key Considerations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition of the surface. | Can determine the relative amounts of elements from the substrate, initiator, and polymer. The nitrogen signal from METAC's quaternary ammonium group is a good indicator of successful grafting. | Provides elemental composition but requires careful calibration for quantitative grafting density. |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface. | Provides a highly accurate measurement of the dry polymer brush thickness. | Requires a smooth, reflective substrate. Grafting density is calculated from the thickness and molecular weight of the polymer. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical image. | Can be used to measure the "wet" thickness of the brush in a solvent and to assess surface morphology and uniformity. A "scratch test" can reveal the dry thickness. | Can be technically challenging and requires careful interpretation of the data. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Can be used for particulate substrates to determine the weight percentage of the grafted polymer.[8][9] | Requires a significant amount of sample and is a destructive technique.[10] |
| Total Organic Carbon (TOC) Analysis | Measures the total amount of carbon in an aqueous sample. | Can be used for nanoparticle dispersions to determine the amount of grafted polymer.[10] | Requires careful purification of the sample to remove any unbound polymer.[10] |
Calculating Grafting Density (σ):
A common method involves determining the dry thickness (h) of the polymer brush using ellipsometry and the number-average molecular weight (Mn) of the grafted polymer chains. The polymer chains are typically cleaved from the surface for Mn determination by Gel Permeation Chromatography (GPC).
The grafting density (σ) can then be calculated using the following equation:
σ = (h * ρ * N_A) / M_n
Where:
-
h is the dry brush thickness (in nm)
-
ρ is the bulk density of the polymer (for poly(METAC), this needs to be empirically determined or estimated)
-
N_A is Avogadro's number (6.022 x 10^23 mol^-1)
-
M_n is the number-average molecular weight of the grafted polymer (in g/mol )
Experimental Protocols
Protocol 1: General Procedure for SI-ATRP of METAC from a Silica Surface
-
Substrate Cleaning and Activation:
-
Immerse silicon wafers or glass slides in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse copiously with deionized water and dry under a stream of nitrogen.
-
Treat the substrates with UV/Ozone for 15 minutes to further remove organic contaminants and generate a high density of hydroxyl groups.
-
-
Initiator Immobilization:
-
Prepare a 1% (v/v) solution of an ATRP initiator-functionalized silane (e.g., (3-aminopropyl)triethoxysilane followed by reaction with α-bromoisobutyryl bromide, or directly using a commercially available brominated silane) in anhydrous toluene.
-
Immerse the activated substrates in the initiator solution for 2-4 hours at room temperature under an inert atmosphere.
-
Rinse the substrates with toluene, followed by ethanol, and then deionized water.
-
Dry the initiator-modified substrates under a stream of nitrogen.
-
-
SI-ATRP of METAC:
-
In a Schlenk flask, dissolve METAC (e.g., 2 M), Cu(I)Br (e.g., 0.02 M), and a ligand such as PMDETA (e.g., 0.04 M) in deoxygenated deionized water.
-
Place the initiator-modified substrates in the reaction flask.
-
Ensure the system is sealed and maintained under an inert atmosphere.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 4 hours).
-
Stop the polymerization by exposing the reaction mixture to air.
-
Remove the substrates and rinse thoroughly with deionized water to remove any physisorbed polymer.
-
Dry the poly(METAC)-grafted substrates under a stream of nitrogen.
-
References
-
Influence of Polymer Characteristics on the Self-Assembly of Polymer-Grafted Metal–Organic Framework Particles. eScholarship.org. Available from: [Link]
-
Effect of Graft Molecular Weight and Density on the Mechanical Properties of Polystyrene-Grafted Cellulose Nanocrystal Films. ResearchGate. Available from: [Link]
-
Stable polymer brushes with effectively varied grafting density synthesized from highly crosslinked random copolymer thin films. RSC Publishing. Available from: [Link]
-
Optimizing Graphene Dispersion via Polymer Grafting. ACS Publications. Available from: [Link]
-
Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis. PMC - NIH. Available from: [Link]
-
Impact of Grafting Density on the Assembly and Mechanical Properties of Self-Assembled Metal–Organic Framework Monolayers. eScholarship.org. Available from: [Link]
-
ATRP from surfaces. Matyjaszewski Polymer Group - Carnegie Mellon University. Available from: [Link]
-
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride | C9H18ClNO2 | CID 78738. PubChem. Available from: [Link]
-
Polymer-Grafted Nanoparticles with Variable Grafting Densities for High Energy Density Polymeric Nanocomposite Dielectric Capacitors. JACS Au - ACS Publications. Available from: [Link]
-
Impact of Grafting Density on the Assembly and Mechanical Properties of Self-Assembled Metal–Organic Framework Monolayers. PMC - NIH. Available from: [Link]
-
Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. PubMed. Available from: [Link]
-
Optimization of Aqueous SI-ATRP Grafting of Poly(Oligo(Ethylene Glycol) Methacrylate) Brushes from Benzyl Chloride Macroinitiator Surfaces. ResearchGate. Available from: [Link]
-
How to calculate the grafting density of a polymer on nanoparticles and what is its unit?. ResearchGate. Available from: [Link]
-
Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews - ACS Publications. Available from: [Link]
-
(PDF) Influence of addition of [2-(methacryloyloxy)ethyl]trimethylammonium chloride to an experimental adhesive. ResearchGate. Available from: [Link]
-
Polymer Grafting and its chemical reactions. PMC - NIH. Available from: [Link]
-
The Role of Methacrylatoethyltrimethylammonium Chloride in Modern Polymer Synthesis. Available from: [Link]
Sources
- 1. Buy this compound | 5039-78-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. escholarship.org [escholarship.org]
- 9. Impact of Grafting Density on the Assembly and Mechanical Properties of Self-Assembled Metal–Organic Framework Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing METAC-Coated Nanoparticles
Subject: Prevention of Aggregation in Poly(2-(methacryloyloxy)ethyl trimethylammonium chloride) (PMETAC) Systems Last Updated: October 2023 Support Level: Tier 3 (Advanced Application Support)
Core Concept: The Stability Mechanism
Executive Summary: METAC (monomer) creates a permanently charged cationic polymer brush (PMETAC). Unlike weak polyelectrolytes (e.g., PDEAEMA), PMETAC is a quaternary ammonium salt , meaning its charge is pH-independent .
However, users frequently encounter aggregation due to three specific failure modes:
-
Counter-ion Collapse (The Hofmeister Effect): Exchange of chloride ions for hydrophobic anions.
-
Electrostatic Screening: High ionic strength reducing the Debye length.
-
Protein Bridging: Serum proteins cross-linking positive particles.
Module A: The Ionic Environment (Critical Failure Point)
The Issue:
Users often transfer PMETAC-NPs into buffers containing perchlorate (
The Mechanism:
PMETAC brushes are hydrated because the chloride counter-ions (
Troubleshooting Protocol: Buffer Selection
| Anion Type | Examples | Interaction with PMETAC | Result |
| Kosmotropic (Safe) | Maintains Hydration | Stable Dispersion | |
| Chaotropic (Avoid) | Ion-Pairing / Dehydration | Immediate Aggregation | |
| Phosphate (Caution) | PBS (Phosphate Buffered Saline) | Multivalent bridging | Precipitation Risk |
Corrective Action:
-
Standard Buffer: Use 10-50 mM NaCl or KCl.
-
Avoid: PBS for long-term storage (phosphate can bridge cationic groups). Use HEPES or Tris-HCl instead.
-
Rescue: If aggregation occurs due to anion exchange, immediate dialysis against high-concentration NaCl (1M) may reverse it by displacing the chaotropic ions, though this is time-sensitive.
Module B: Synthesis & Grafting Density (Root Cause Analysis)
The Issue: Particles aggregate during purification or centrifugation. This usually indicates low grafting density . If the polymer chains are too sparse, the attractive Van der Waals forces between the core particles (Gold, Silica, Iron Oxide) overcome the steric repulsion of the polymer.
Diagram: Aggregation Mechanisms
Caption: Figure 1. Two primary pathways for PMETAC instability: insufficient polymer coverage (left) and anion-induced hydrophobic collapse (right).
Protocol: High-Density SI-ATRP Synthesis
To ensure high grafting density (
-
Initiator Immobilization:
-
Use a silane-based initiator (e.g., BIB-APTES) for silica/oxides.
-
Critical Step: Perform in anhydrous toluene. Traces of water lead to initiator polymerization in solution, not on the surface.
-
-
Polymerization:
-
Monomer: METAC (2-(Methacryloyloxy)ethyl]trimethylammonium chloride).[1]
-
Catalyst: CuCl / CuCl₂ / Bipyridine (Ratio 1 : 0.1 : 2).
-
Solvent: Methanol/Water (4:1). Pure water increases polymerization rate too fast, leading to termination and low density.
-
-
Purification (The Danger Zone):
-
Do NOT centrifuge immediately if particles are small (<20nm).
-
Use: Tangential Flow Filtration (TFF) or Dialysis against 10mM NaCl.
-
Why? Centrifugation compresses the electrical double layer, forcing aggregation.
-
Module C: Biological Media & The Protein Corona
The Issue: When METAC-NPs enter serum (cell culture media or blood), they instantly aggregate.
The Mechanism: Serum proteins (Albumin, IgG) are negatively charged at physiological pH (7.4). They bind electrostatically to the cationic PMETAC brush.
-
Low Protein Conc: Proteins bridge multiple particles
Flocculation. -
High Protein Conc: Proteins fully coat the particle
Stabilization (but changes biological identity).
Troubleshooting Workflow
Caption: Figure 2. Decision logic for biological stability. Immediate turbidity indicates bridging flocculation.
Protocol: Serum Stabilization [2]
-
Pre-incubation: Incubate NPs with 10% Fetal Bovine Serum (FBS) or Albumin before adding to the full media. This forms a "hard corona" quickly, preventing bridging.
-
PEGylation: Copolymerize METAC with PEG-methacrylate (PEG-MA) to provide steric shielding that proteins cannot penetrate.
Module D: Storage & Lyophilization
The Issue: NPs cannot be resuspended after freeze-drying (lyophilization).
The Solution: Cationic particles undergo "irreversible fusion" during the freezing step due to ice crystal formation forcing particles together.
Cryoprotectant Protocol:
-
Concentration: 10% (w/v) in the final solution.
-
Matrix: The sugar forms a glassy matrix that keeps particles separated during ice sublimation.
-
Mannitol Warning: Avoid Mannitol for PMETAC; it crystallizes and can damage the brush structure.
Frequently Asked Questions (FAQ)
Q: Can I use PBS for my METAC-coated gold nanoparticles? A: No. Phosphate ions are multivalent and can crosslink the quaternary ammonium groups on the PMETAC brush, leading to precipitation. Use 10mM HEPES (pH 7.4) or Tris-HCl.
Q: My particles aggregated after I added NaOH to adjust pH. A: While PMETAC is pH-independent, adding strong base increases ionic strength locally. Also, if your core is silica, high pH (>8) dissolves the silica-initiator bond, stripping the polymer off the particle.
Q: How do I measure the size accurately? DLS gives me huge numbers. A: DLS is sensitive to dust and small aggregates.
-
Check the PDI (Polydispersity Index) . If PDI > 0.3, you have aggregation.
-
Measure Zeta Potential.[2] For stable PMETAC-NPs, it should be > +30 mV . If it drops to +10 mV, your brush is collapsing or screened.
References
-
Moya, S., et al. (2005). "Switching the Properties of Polyelectrolyte Brushes via 'Hydrophobic Collapse'." Macromolecules. (Demonstrates the collapse of PMETAC in the presence of perchlorate ions).
-
Azzaroni, O., et al. (2006). "UCST Wetting Transitions of Polyzwitterionic Brushes Driven by Self-Association." Angewandte Chemie. (Discusses counter-ion effects on charged brushes).
-
Maiolo, D., et al. (2014). "Serum proteins prevent aggregation of Fe2O3 and ZnO nanoparticles."[2] Nanoscale. (Details the mechanism of protein corona stabilization vs. bridging).
-
Abdelwahed, W., et al. (2006). "Freeze-drying of nanoparticles: Formulation, process and storage considerations." Advanced Drug Delivery Reviews. (Authoritative guide on cryoprotectants like Trehalose).
-
Matyjaszewski, K., et al. (2012). "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules. (The standard protocol for synthesizing dense polymer brushes).
Sources
Technical Support Center: Addressing Cytotoxicity of METAC-based Materials
Last Updated: February 13, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with METAC (Metal-based Targeting Chimeras) and related materials. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cytotoxicity in your experiments. Our goal is to provide you with the scientific rationale and practical steps to identify, understand, and mitigate unintended cell death, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is METAC-induced cytotoxicity and how does it differ from the intended on-target effect?
A1: METAC-induced cytotoxicity refers to the cell death caused by the METAC compound itself, independent of its intended therapeutic action. The desired on-target effect is the specific outcome of the METAC's designed function, such as the degradation of a target protein. In contrast, cytotoxicity represents an adverse, off-target effect that can confound experimental results and has significant implications for the clinical translation of these materials.[1][2] It's crucial to differentiate between these two outcomes to accurately assess the efficacy and safety of a METAC compound.
Q2: What are the primary causes of unintended cytotoxicity with METAC-based materials?
A2: Unintended cytotoxicity can arise from several factors related to the components of the METAC molecule and its interaction with the cellular environment.[2][3] Key causes include:
-
Instability of the Linker: Premature cleavage of the linker can release the cytotoxic payload into circulation, leading to widespread, non-specific cell death.[3][4][5]
-
Off-Target Effects: The METAC compound may interact with unintended biological molecules, triggering unforeseen and harmful cellular pathways.[1][6][7]
-
Metabolic Byproducts: The metabolism of the METAC compound within the cell can produce toxic byproducts.[1]
-
Concentration-Dependent Effects: At higher concentrations, a METAC may lose its specificity and interact with a broader range of molecules, leading to toxicity.[1]
-
Oxidative Stress and Inflammation: Metal-based components can induce oxidative stress and inflammatory responses, leading to cellular damage.[8]
Q3: What are the initial steps to take when unexpected cytotoxicity is observed in my experiments?
A3: When you observe unexpected cell death, a systematic approach is essential.
-
Confirm the Observation: Repeat the experiment with careful attention to your protocol to rule out experimental error.
-
Run Control Experiments: Include controls such as a vehicle-only control, a non-targeting METAC, and the individual components of your METAC (if possible) to isolate the source of the toxicity.
-
Perform a Dose-Response Analysis: Determine the concentration at which cytotoxicity is observed and whether it correlates with the intended on-target effect.
-
Assess Cell Morphology: Visually inspect the cells under a microscope for signs of stress or death, such as membrane blebbing or detachment.
-
Consult the Literature: Review published studies on similar METAC compounds to see if similar cytotoxicity issues have been reported.
In-Depth Troubleshooting Guides
This section provides detailed guidance on specific problems you may encounter during your experiments.
Problem 1: High levels of cell death are observed in my negative control (non-targeting METAC).
Plausible Cause: This indicates that the cytotoxicity is likely independent of the target protein and may be due to the intrinsic properties of the METAC backbone, linker, or payload. This is a common issue that points to off-target toxicity.[2][6]
Troubleshooting Workflow:
Caption: Troubleshooting high cytotoxicity in non-targeting controls.
Step-by-Step Guidance:
-
Evaluate Linker Stability: The stability of the linker is crucial for preventing premature release of the cytotoxic payload.[3][5] If you suspect linker instability, consider redesigning it to be more robust under physiological conditions.
-
Assess Payload Toxicity: The cytotoxic agent itself may be too potent or lack specificity.[9] Test the toxicity of the payload alone to determine its intrinsic cytotoxicity. If it is too high, you may need to consider a different payload with a better therapeutic window.
-
Investigate Off-Target Effects of the Backbone: The chemical scaffold of the METAC could be interacting with unintended cellular targets.[1] This can be investigated using techniques like cellular thermal shift assays (CETSA) or proteomic profiling to identify off-target binding partners.
-
Measure Oxidative Stress and Inflammation: Metal-based components of METACs can induce reactive oxygen species (ROS) production and inflammatory responses.[8] Use assays to measure ROS levels (e.g., DCFDA) and key inflammatory cytokines (e.g., TNF-α, IL-6) to determine if these pathways are being activated.
Problem 2: Cytotoxicity is observed, but it does not correlate with the extent of target protein degradation.
Plausible Cause: This suggests that the observed cell death is not a direct result of the intended on-target activity. The cytotoxicity may be an off-target effect or could be related to the accumulation of the METAC compound itself.[6]
Troubleshooting Workflow:
Caption: Investigating cytotoxicity that is independent of target degradation.
Step-by-Step Guidance:
-
Comprehensive Off-Target Profiling: Employ unbiased techniques such as proteomics to identify proteins that are unintentionally degraded or altered in abundance following METAC treatment. This can provide clues to the pathways responsible for the observed cytotoxicity.
-
Assess Compound Solubility and Aggregation: Poor solubility can lead to compound aggregation, which can induce cellular stress and toxicity.[4] Evaluate the solubility of your METAC in culture media and look for signs of precipitation. Dynamic light scattering (DLS) can be used to assess for aggregation.
-
Modify the METAC Structure: Based on off-target profiling data, consider rational modifications to the METAC structure to reduce binding to unintended targets.[10] This could involve altering the linker length or composition, or modifying the non-target-binding portions of the molecule.
-
Utilize a Different E3 Ligase Ligand: The choice of E3 ligase ligand can influence the off-target profile of a METAC. If you are observing significant off-target effects, consider synthesizing a version of your METAC with a ligand for a different E3 ligase.
Problem 3: My cells show signs of stress (e.g., altered morphology, reduced proliferation) at concentrations below where significant cell death is measured.
Plausible Cause: This indicates a cytostatic effect or the induction of a stress response pathway rather than acute cytotoxicity. This can be an early indicator of off-target effects or other cellular perturbations.
Troubleshooting Workflow:
Caption: Addressing sub-lethal cellular stress.
Step-by-Step Guidance:
-
Analyze Cellular Stress Pathways: Investigate the activation of key stress response pathways such as the unfolded protein response (UPR) and DNA damage response. This can be done by Western blotting for key markers like BiP, CHOP, and γH2AX.
-
Assess for Apoptosis and Autophagy: Even at sub-lethal concentrations, METACs can induce programmed cell death pathways.[8][11][12] Use specific assays to measure caspase activation (for apoptosis) and the formation of autophagosomes (for autophagy).
-
Consider the Role of the Mitochondria: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[13] Evaluate mitochondrial health using assays that measure mitochondrial membrane potential or reactive oxygen species (ROS) production.
-
Perform a Time-Course Experiment: Cellular stress responses can be transient. A time-course experiment can help to determine if the observed stress is an acute response that resolves over time or a chronic issue that could lead to eventual cell death.
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assessment using a Tetrazolium-based Assay (e.g., MTT)
This protocol provides a general framework for assessing cell viability.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your METAC compound. Include appropriate controls (vehicle, non-targeting METAC, and a positive control for cytotoxicity).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Interpretation Table:
| Observation | Potential Cause | Next Steps |
| Low Absorbance in Controls | Low cell seeding density, suboptimal culture conditions. | Optimize seeding density and check cell health.[16] |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension and avoid using outer wells.[16][17] |
| Compound Interference with Assay | The METAC compound may directly reduce MTT. | Run a cell-free control to check for direct MTT reduction.[18] |
Protocol 2: Designing Control Experiments to Deconvolute Cytotoxicity
Effective control experiments are essential for interpreting cytotoxicity data.
Recommended Controls:
| Control | Purpose |
| Vehicle Control | To assess the effect of the solvent used to dissolve the METAC. |
| Untreated Control | To establish a baseline for normal cell health and proliferation. |
| Non-Targeting METAC | To determine the cytotoxicity of the METAC scaffold, independent of the target. |
| Degraded Target Control | (If available) A cell line where the target protein is knocked out or knocked down to confirm that cytotoxicity is not due to target degradation. |
| Individual Components | (If possible) Test the linker and payload separately to pinpoint the source of toxicity. |
References
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE. Available from: [Link]
-
Cell death pathways: molecular mechanisms and therapeutic targets for cancer. PMC. Available from: [Link]
-
Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc. Available from: [Link]
-
Controlling Cancer Cell Death Types to Optimize Anti-Tumor Immunity. PMC. Available from: [Link]
-
Cytotoxicity of the Cys-linker-MMAE-based ADC in cancer cell lines in vitro. ResearchGate. Available from: [Link]
-
Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations. PMC. Available from: [Link]
-
Cytotoxicity of methyl methacrylate (MMA) and related compounds and their interaction with dipalmitoylphosphatidylcholine (DPPC) liposomes as a model for biomembranes. ResearchGate. Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. PMC. Available from: [Link]
-
Meta-analysis of Cytotoxicity Studies Using Machine Learning Models on Physical Properties of Plant Extract-Derived Silver Nanoparticles. MDPI. Available from: [Link]
-
Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. PMC. Available from: [Link]
-
Off Target Effect. Massive Bio. Available from: [Link]
-
Off-target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed. Available from: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. Available from: [Link]
-
Off-target toxicity in antibody-drug conjugates. Blog. Available from: [Link]
-
Problem with MTT cytotoxic test - can anyone help? ResearchGate. Available from: [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]
-
Targeting of non-apoptotic cancer cell death mechanisms by quercetin: Implications in cancer therapy. Frontiers. Available from: [Link]
-
Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. ISOM. Available from: [Link]
-
The mechanisms of cytotoxicity of urethane dimethacrylate to Chinese hamster ovary cells. ResearchGate. Available from: [Link]
-
Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available from: [Link]
-
Walk away montoring of cytotoxicity, viability and apoptosis. YouTube. Available from: [Link]
-
What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. MDPI. Available from: [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. veranova.com [veranova.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. Controlling Cancer Cell Death Types to Optimize Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting of non-apoptotic cancer cell death mechanisms by quercetin: Implications in cancer therapy [frontiersin.org]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
optimizing reaction conditions for METAC surface grafting
Welcome to the METAC Surface Engineering Support Center .
I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to move beyond standard textbook protocols, which often fail in real-world applications due to the unique sensitivity of cationic monomers like [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) .
METAC grafting is deceptive. Its high polarity and ionic strength often destabilize the delicate equilibrium of Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). Below is a validated optimization and troubleshooting framework derived from our field data and recent kinetic studies.
Part 1: The Core Protocol (SI-ATRP Workflow)
To achieve high-density polymer brushes (essential for antimicrobial efficacy), we utilize Surface-Initiated ATRP (SI-ATRP) .[1] This method provides superior control over brush thickness and density compared to "grafting-to" or UV-free radical methods.
The Mechanism
The reaction relies on a reversible redox equilibrium between a copper(I) activator and a copper(II) deactivator.
Figure 1: Kinetic equilibrium of SI-ATRP. Control is maintained by the rapid cycling between Active and Dormant states, mediated by the Cu(I)/Cu(II) complex.
Standard Operating Procedure (SOP)
Validation Baseline: Silicon/Glass Substrate
-
Surface Activation: Plasma treat (Air/O2) for 5 min to generate -OH groups.
-
Initiator Immobilization: Silanization with BiBB (2-Bromo-2-methylpropionyl bromide) analogue (e.g., APTES followed by BiBB or direct silane-initiator).
-
Catalyst Pre-complexation (Critical Step):
-
Monomer Addition: Dissolve METAC in the solvent/catalyst mix.
-
Degassing: 3 cycles of Freeze-Pump-Thaw or 30 min Argon bubbling. Oxygen is the primary failure mode.
-
Polymerization: Immerse substrate. React at 25–40°C.
-
Termination: Expose to air and wash extensively with water/ethanol to remove physisorbed ions.
Part 2: Optimization Matrix (The "Secret Sauce")
The following parameters are non-linear. Adjusting one requires compensating for another.
Solvent Selection: The Polarity Trap
METAC is a salt. It requires polar solvents, but high polarity accelerates ATRP kinetics (
| Solvent System | Solubility of METAC | Control Level | Recommendation | |
| Pure Water | Extremely High | Excellent | Poor (Fast termination) | Avoid for precision brushes. |
| Methanol/Water (1:1) | High | Excellent | Moderate | Standard. Good balance of speed/solubility. |
| Isopropanol/Water | Moderate | Good | High | Best for thick, dense brushes. Slower reaction allows better ordering. |
| DMF | Low | Moderate | Very High | Use only if water is strictly prohibited. |
Controlling the "Runaway" Reaction
Because METAC is cationic, it can interact with the catalyst complex.
-
The Fix: Add Cu(II)Br2 at the start of the reaction (10-20% of Cu(I) amount).
-
Why? This artificially shifts the equilibrium toward the "Dormant" state (see Fig 1), preventing early radical termination and ensuring all chains grow at the same speed.
Part 3: Troubleshooting Center (Q&A)
Issue 1: Solution Gelation / White Precipitate
User Question: "Halfway through the reaction, my solution turned into a gel or formed a white precipitate. The surface coating is uneven."
Dr. Thorne's Diagnosis: You have triggered uncontrolled solution polymerization .
-
Cause: Thermal auto-initiation or insufficient deactivator. The radicals in the solution (not on the surface) grew too fast, creating homopolymer chains that crashed out.
-
Immediate Fix:
-
Increase Cu(II)Br2 concentration.
-
Reduce Monomer concentration (keep below 2.0 M).
-
Lower reaction temperature (e.g., from 40°C to 20°C).
-
Issue 2: The "Green Solution" (Oxidation)
User Question: "My catalyst solution turned green/blue immediately after mixing. Is this normal?"
Dr. Thorne's Diagnosis: Catastrophic Oxygen Poisoning.
-
Mechanism: Cu(I) (Active/Brown) oxidizes to Cu(II) (Inactive/Blue-Green) upon contact with O2.
-
The Protocol:
-
Do not proceed. The reaction will not start (Induction period =
). -
Check your Argon/Nitrogen lines for leaks.
-
Switch to AR-GET ATRP (Activators Regenerated by Electron Transfer) if you cannot maintain a strict inert atmosphere. Add Ascorbic Acid (reducing agent) to regenerate Cu(I) in situ.
-
Issue 3: Low Grafting Density (Low Charge)
User Question: "The coating is there, but it's not killing bacteria. Zeta potential is weak."
Dr. Thorne's Diagnosis: Mushroom Regime vs. Brush Regime.
-
Cause: Your initiator density is too low, causing polymer chains to coil up ("mushrooms") rather than stand up ("brushes"). Antimicrobial action requires stiff, dense cationic bristles to pierce cell membranes.
-
Optimization:
-
Increase Silanization time (12h -> 24h).
-
Use a "Sacrificial Initiator" in the solution. This allows you to monitor the molecular weight of the free polymer, which correlates to the surface polymer.
-
Part 4: Diagnostic Logic Tree
Use this flow to diagnose failed experiments.
Figure 2: Step-by-step diagnostic flow for METAC grafting failures.
References
-
Matyjaszewski, K., et al. (2017). "Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges." Chemical Reviews.
-
Huck, W. T. S., et al. (2015). "Optimization of Aqueous SI-ATRP Grafting of Poly(Oligo(Ethylene Glycol) Methacrylate) Brushes." Macromolecular Bioscience.
-
Fantin, M., et al. (2016). "Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymerization." Macromolecules.
-
Kizhakkedathu, J. N., et al. (2011). "Antibacterial Surfaces Based on Polymer Brushes: Investigation on the Influence of Brush Properties." ACS Applied Materials & Interfaces.[1]
-
Braunecker, W. A., & Matyjaszewski, K. (2007). "Controlled/living radical polymerization: Features, developments, and perspectives." Progress in Polymer Science.
Sources
- 1. Antimicrobial Polymeric Structures Assembled on Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.unipd.it [research.unipd.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Poly(METAC) by NMR and FTIR
In the realm of cationic polymers, poly[(2-(methacryloyloxy)ethyl)trimethylammonium chloride], commonly known as poly(METAC), holds a significant position. Its applications are diverse, ranging from flocculants in water treatment and gene delivery vectors in biotechnology to components in hydrogels and coatings. For researchers, scientists, and drug development professionals, verifying the successful synthesis and purity of poly(METAC) is a critical first step that underpins the reliability of all subsequent application-based studies. This guide provides an in-depth technical comparison of two cornerstone analytical techniques for polymer characterization: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare the spectral data of poly(METAC) with a common alternative, poly(diallyldimethylammonium chloride) or poly(DADMAC).
The Complementary Nature of NMR and FTIR
At its core, polymer characterization is about confirming structure and identifying functional groups. While both NMR and FTIR are powerful spectroscopic techniques, they provide different, yet complementary, pieces of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within the molecule. By analyzing the chemical shifts, integration (the area under the peaks), and splitting patterns of the signals, we can confirm the connectivity of the polymer's repeating unit. It is arguably the most powerful tool for unambiguous structural elucidation of polymers.[1][2][3]
-
FTIR (Fourier-Transform Infrared) Spectroscopy is adept at identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. The resulting spectrum is a molecular fingerprint, showing the presence of key groups like carbonyls (C=O), esters (C-O), and alkyl chains (C-H).[4][5]
This guide will demonstrate how leveraging both techniques provides a self-validating system for the comprehensive characterization of poly(METAC).
Section 1: ¹H NMR Spectroscopy for Poly(METAC) Characterization
¹H NMR is the definitive technique for confirming the successful polymerization of the METAC monomer. The analysis provides direct evidence of the polymer backbone formation and the integrity of the pendant side chains.
Expertise in Practice: The "Why" Behind Experimental Choices
The choice of solvent is paramount in NMR spectroscopy. For poly(METAC), which is a water-soluble polyelectrolyte, Deuterium Oxide (D₂O) is the solvent of choice.[6]
-
Causality: D₂O is used because it is chemically almost identical to water (H₂O), ensuring the polymer dissolves readily. Crucially, deuterium (²H) resonates at a much different frequency than protons (¹H), meaning the solvent itself will not produce a large, overwhelming signal that would obscure the signals from the polymer. The small residual HDO (deuterated water) peak is easily identifiable and can be used as a reference.
The Expected ¹H NMR Spectrum of Poly(METAC)
When analyzing the ¹H NMR spectrum of poly(METAC) in D₂O, we expect to see several characteristic signals. The broadness of the peaks is typical for polymers due to the restricted motion of the long chains.
| Chemical Shift (δ, ppm) | Assignment of Protons | Rationale |
| ~ 4.5 | -O-CH₂- CH₂-N⁺- | Protons on the carbon adjacent to the ester oxygen, deshielded by the electronegative oxygen. |
| ~ 3.8 | -O-CH₂-CH₂-N⁺- | Protons on the carbon adjacent to the positively charged nitrogen, strongly deshielded. |
| ~ 3.2 | -N⁺-(CH₃ )₃ | The nine equivalent protons of the three methyl groups on the quaternary ammonium cation. This is often the most intense and sharpest signal.[7] |
| ~ 2.2 | -CH₂ -C(CH₃)- | Broad signal from the methylene protons in the polymer backbone. |
| ~ 1.2 | -CH₂-C(CH₃ )- | Broad signal from the methyl group protons on the polymer backbone. |
Note: Chemical shifts are approximate and can vary slightly based on polymer concentration, molecular weight, and the specific NMR instrument.
Experimental Protocol: ¹H NMR of Poly(METAC)
This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried poly(METAC) sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of D₂O (99.9% D).
-
Cap the tube and vortex or gently agitate until the polymer is fully dissolved. A clear, homogeneous solution should be formed.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 300 or 500 MHz instrument is common).[6]
-
Lock the instrument on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp peaks.
-
Set the reference for the chemical shift scale. The residual HDO peak in D₂O can be set to ~4.79 ppm.
-
Acquire the spectrum. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks. The ratio of the integrals should correspond to the number of protons in each assigned group (e.g., the integral of the -N⁺-(CH₃)₃ peak should be approximately 9/2 the integral of the -O-CH₂- peak).
-
Section 2: FTIR Spectroscopy for Poly(METAC) Characterization
FTIR spectroscopy serves as an excellent complementary technique to NMR. It rapidly confirms the presence of key functional groups that define the poly(METAC) structure, most notably the ester carbonyl group.
Expertise in Practice: The "Why" Behind Experimental Choices
For solid polymer samples, Attenuated Total Reflectance (ATR)-FTIR is often the preferred method.
-
Causality: ATR-FTIR requires minimal to no sample preparation. A small amount of the solid polymer is simply pressed against a high-refractive-index crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[8] This surface sensitivity is ideal for analyzing polymers without the need for preparing KBr pellets, which can be hygroscopic and time-consuming.
The Expected FTIR Spectrum of Poly(METAC)
The FTIR spectrum of poly(METAC) will be dominated by absorptions from its ester and quaternary ammonium groups.[9]
| Wavenumber (cm⁻¹) | Assignment of Vibration | Rationale |
| ~ 2950 | C-H Stretch | Aliphatic C-H stretching from the backbone and side chain methyl and methylene groups. |
| ~ 1730 | C=O Stretch | A strong, sharp absorption characteristic of the ester carbonyl group. This is a key diagnostic peak.[4] |
| ~ 1480 | C-H Bend | Bending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups. |
| ~ 1150 | C-O Stretch | Strong C-O-C stretching vibration of the ester group.[4] |
| ~ 950 | C-N⁺ Stretch | Characteristic stretching vibration of the quaternary ammonium group. |
Experimental Protocol: ATR-FTIR of Poly(METAC)
-
Sample Preparation:
-
Ensure the poly(METAC) sample is dry. If it's hygroscopic, dry it under vacuum.
-
Place a small amount of the polymer powder or film onto the ATR crystal.
-
-
Instrument Setup & Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This is a crucial self-validating step to subtract the absorbance of ambient air (CO₂ and H₂O vapor).
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Section 3: Comparative Analysis: Poly(METAC) vs. Poly(DADMAC)
To highlight the specificity of these characterization techniques, it is useful to compare the expected spectra of poly(METAC) with another common cationic polymer, poly(diallyldimethylammonium chloride) or poly(DADMAC).[10]
| Technique | Poly(METAC) Key Feature | Poly(DADMAC) Key Feature | Distinguishing Factor |
| ¹H NMR | Signals for ester-adjacent protons (-O-CH₂-CH₂-N⁺-) at ~4.5 and ~3.8 ppm. | Absence of these signals. Instead, shows complex signals for the pyrrolidinium ring protons in the polymer backbone. | The presence of the ester-linked ethyl group signals is unique to poly(METAC). |
| FTIR | Strong, sharp C=O stretch at ~1730 cm⁻¹ . Strong C-O stretch at ~1150 cm⁻¹ .[9][11][12] | Complete absence of a peak at ~1730 cm⁻¹. The spectrum is dominated by C-H and C-N vibrations.[13] | The presence of the strong ester carbonyl peak is the most definitive and rapid way to distinguish poly(METAC) from poly(DADMAC) using FTIR. |
This comparison underscores how these techniques can be used not only to confirm the identity of a synthesized polymer but also to differentiate it from structurally different but functionally similar alternatives.
Section 4: Workflow and Data Interpretation
A logical workflow ensures a comprehensive and efficient characterization process.
Caption: Overall workflow for Poly(METAC) characterization.
Once the data is acquired, the key is to look for the diagnostic peaks that confirm the structure.
Caption: Diagnostic peaks for Poly(METAC) identification.
Conclusion
The robust characterization of poly(METAC) is not reliant on a single technique but on the synergistic application of both ¹H NMR and FTIR spectroscopy. FTIR provides a rapid and definitive confirmation of the essential ester functional group, distinguishing it from non-ester-containing alternatives like poly(DADMAC). ¹H NMR complements this by providing a detailed map of the polymer's proton environments, confirming the complete structure of the repeating unit and the success of the polymerization reaction. By following the detailed, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the chemical identity and integrity of their poly(METAC) materials, ensuring a solid foundation for their subsequent research and development endeavors.
References
-
Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy. [Link]
-
Poly(isobornyl methacrylate-co-methyl acrylate): Synthesis and stereosequence distribution analysis by NMR spectroscopy. (2012). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
¹H NMR spectra of the synthesized polymers in D₂O (300 MHz). (n.d.). ResearchGate. [Link]
-
FT-IR spectrum of the poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC) brush. (n.d.). ResearchGate. [Link]
-
Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). Scientific Reports. [Link]
-
DADMAC vs. PolyDADMAC: What's the Difference in Water Purification?. (n.d.). Niran Chemical. [Link]
-
¹H NMR (D₂O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH₃), 2.88 (t, 2H). (n.d.). The Royal Society of Chemistry. [Link]
-
Structural characterization of a poly(methacrylic acid)-poly(methyl methacrylate) copolymer by nuclear magnetic resonance and mass spectrometry. (2009). PubMed. [Link]
-
PREPARATION AND FTIR STUDIES OF PMMA/PVC POLYMER BLENDS, PVC-g-PMMA GRAFT COPOLYMERS AND EVALUATING GRAFT CONTENT. (n.d.). VAST JOURNALS SYSTEM. [Link]
-
Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water. (2021). MDPI. [Link]
-
(a) FTIR spectra of polyDADMA-COU, and (b) ¹H-NMR of polyDADMA-COU in deuterated methanol. (n.d.). ResearchGate. [Link]
-
¹H NMR spectrum of poly(AMPS) homopolymer in D₂O. (n.d.). ResearchGate. [Link]
-
NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. (2024). MDPI. [Link]
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A Comparative Guide to the Thermal Analysis of METAC Polymers by TGA and DSC
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the thermal properties of poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] (METAC) polymers and other relevant polymers, analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to thermal analysis.
Introduction to METAC Polymers and the Imperative of Thermal Analysis
Poly(METAC) is a cationic polymer with a quaternary ammonium group, making it valuable in applications such as gene delivery, drug formulation, and as an antibacterial agent.[1] The thermal stability and phase behavior of these polymers are critical parameters that dictate their processing conditions, storage stability, and performance in final applications. Understanding the glass transition temperature (Tg) and decomposition profile is essential for defining the upper-use temperature and predicting material behavior under thermal stress.[2][3]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques for elucidating these properties.[4] TGA provides quantitative information on mass changes as a function of temperature, revealing the thermal stability and decomposition kinetics of a material.[5] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as the glass transition (Tg) and melting point (Tm).[6]
This guide will compare the thermal characteristics of poly(METAC) with other widely used polymers—Poly(methyl methacrylate) (PMMA), Polyvinylpyrrolidone (PVP), and Polyethylene glycol (PEG)—providing a comprehensive understanding of their relative thermal performance.
Unveiling Thermal Behavior: TGA and DSC Principles
A synergistic application of TGA and DSC provides a comprehensive thermal profile of a polymer. TGA identifies the temperature at which degradation begins, while DSC reveals the physical transitions occurring before decomposition.[7]
Thermogravimetric Analysis (TGA): This technique measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum weight loss can be determined.[8]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events (heat absorption), such as melting, and exothermic events (heat release), such as crystallization, appear as peaks in the DSC thermogram. The glass transition is observed as a step-like change in the heat capacity.[6]
Comparative Thermal Analysis: METAC vs. Alternative Polymers
The thermal stability and transition temperatures of poly(METAC) are compared with those of PMMA, PVP, and PEG to highlight its unique properties.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (TGA, °C) | Key Thermal Events |
| Poly(METAC) | 43.8 - 85.9 | ~190 - 230 | Two-step decomposition |
| PMMA | ~105 - 125[9][10] | ~250 - 350[11] | Single-step or multi-step degradation depending on structure[11] |
| PVP | ~173[12] | ~250 (starts softening at 150)[13] | Broad water loss, followed by decomposition[12][13] |
| PEG | Dependent on molecular weight | ~250 - 340[14][15] | Melting point is a key characteristic[16] |
Poly(METAC): The glass transition temperature of poly(METAC) can vary depending on factors such as molecular weight and polymer architecture (e.g., linear vs. star-shaped).[1][17] Its thermal degradation begins at approximately 190-230°C and often proceeds in two main stages, attributed to the loss of the quaternary ammonium group followed by the degradation of the methacrylate backbone.
Poly(methyl methacrylate) (PMMA): As a close structural analog, PMMA exhibits a higher glass transition temperature, typically around 109.3°C.[9] Its thermal degradation generally occurs at higher temperatures than poly(METAC), with a maximum degradation temperature around 370-415°C.[9] The degradation of polymethacrylates is known to be complex, often proceeding via depolymerization to the monomer.[18]
Polyvinylpyrrolidone (PVP): PVP displays a significantly higher glass transition temperature. Its decomposition is characterized by an initial loss of absorbed water followed by the main decomposition of the polymer backbone at higher temperatures.[12][13]
Polyethylene glycol (PEG): The thermal properties of PEG are highly dependent on its molecular weight. Lower molecular weight PEGs are liquids at room temperature, while higher molecular weight grades are solids with distinct melting points.[16] The thermal decomposition of PEG typically starts around 340°C.[14]
Experimental Protocols for TGA and DSC Analysis
Adherence to standardized procedures is crucial for obtaining reliable and comparable thermal analysis data. The following protocols are based on established ASTM standards.[5][19]
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of polymeric materials.
Caption: TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the glass transition temperature and other thermal transitions of polymeric materials.
Caption: DSC Experimental Workflow
In-Depth Analysis and Mechanistic Insights
The thermal degradation of poly(methacrylates) like poly(METAC) and PMMA is a complex process that can involve multiple mechanisms, including chain scission, depolymerization, and side-group reactions.[11][18] The presence of the quaternary ammonium group in poly(METAC) influences its degradation pathway, often leading to an earlier onset of decomposition compared to PMMA. The initial weight loss in poly(METAC) is likely associated with the degradation of this charged side group.
The glass transition temperature (Tg) is a critical parameter related to the molecular mobility of the polymer chains. The Tg of poly(METAC) is influenced by the bulky and polar quaternary ammonium side groups, which can restrict segmental motion. However, the presence of water, due to the hygroscopic nature of the polymer, can act as a plasticizer, potentially lowering the Tg. Therefore, it is crucial to control the sample's moisture content before and during DSC analysis. The "heat-cool-reheat" cycle in the DSC protocol is essential to erase any prior thermal history and remove residual moisture, ensuring the determination of the true Tg of the material.[4]
Conclusion
This guide provides a comprehensive framework for the thermal analysis of METAC polymers using TGA and DSC, contextualized by a comparison with other common polymers. The data and protocols presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding material selection, processing, and formulation. A thorough understanding of the thermal behavior of METAC polymers is paramount for harnessing their full potential in various advanced applications. By following the outlined experimental procedures and interpretative guidelines, one can achieve reliable and reproducible thermal analysis data, ensuring the quality and performance of METAC-based materials.
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DSC curves of a PMMA, b PMMA-5-PP, c PMMA-5-PS and d PMMA-5-PS - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
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A Senior Application Scientist's Guide to Cationic Hydrogels: Comparing METAC-based Systems with Traditional Alternatives for Advanced Drug Delivery
In the landscape of controlled drug delivery, cationic hydrogels stand out for their unique ability to interact with negatively charged biological molecules and environments.[1] These three-dimensional, water-swollen polymer networks serve as intelligent carriers, capable of protecting therapeutic payloads and releasing them in a controlled manner.[2][3] Among the diverse class of cationic polymers, those derived from [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) are gaining significant traction.
This guide provides an in-depth comparison of METAC-based hydrogels against two other widely utilized cationic hydrogels: the natural polysaccharide Chitosan and the synthetic polymer Polyethyleneimine (PEI). We will delve into the fundamental chemistry that dictates their performance, compare key experimental data, and provide validated protocols for their characterization, offering researchers, scientists, and drug development professionals a comprehensive framework for material selection.
The Cationic Advantage: A Tale of Two Charges
The defining feature of a cationic hydrogel is its net positive charge, which governs its interaction with the biological milieu. However, the nature of this charge is a critical differentiator.
-
METAC-based Hydrogels: METAC possesses a quaternary ammonium group. This means its positive charge is permanent and independent of the surrounding pH. This structural feature imparts consistent electrostatic properties across a wide physiological range, a significant advantage for predictable performance.
-
Chitosan-based Hydrogels: Chitosan, a derivative of chitin, owes its cationic nature to primary amine groups on its glucosamine repeat units.[4] These amines are weak bases and only become protonated (and thus positively charged) in acidic environments (pH < 6.5).[2] This pH-dependent charge dictates that its swelling and drug interaction capabilities will vary significantly between the acidic stomach and the neutral pH of the bloodstream or tissues.[5]
-
Polyethyleneimine (PEI) Hydrogels: PEI is a synthetic polymer with a high density of primary, secondary, and tertiary amine groups.[6][7] Like chitosan, its charge is pH-dependent, but its exceptionally high charge density has made it a benchmark for gene delivery due to its ability to condense anionic nucleic acids. This high charge density, however, is also responsible for its well-documented cytotoxicity, often referred to as the "PEI problem."[8]
This fundamental difference in how these polymers bear their positive charge is the root of their varying performance characteristics in drug delivery applications.
Caption: Fundamental charge characteristics of METAC vs. Chitosan.
Performance Metrics: A Head-to-Head Comparison
The selection of a hydrogel for a specific drug delivery application hinges on a set of key performance indicators. Here, we compare METAC, Chitosan, and PEI hydrogels across these critical parameters.
Swelling Behavior
A hydrogel's ability to absorb and retain water is fundamental to its function, impacting drug loading and release kinetics.[9] The swelling of cationic hydrogels is driven by electrostatic repulsion between the fixed positive charges on the polymer chains, which is counteracted by the elastic retraction force of the crosslinked network.
-
METAC: Exhibits high water uptake that is stable across a broad pH range due to its permanent cationic charge.[10] The swelling is primarily influenced by the ionic strength of the surrounding medium; high salt concentrations can shield the electrostatic repulsion, leading to a decrease in swelling.[11]
-
Chitosan: Shows pronounced pH-responsive swelling. In acidic media, protonation of amine groups leads to strong electrostatic repulsion and high swelling.[4] As the pH increases above its pKa (~6.5), the amines deprotonate, charge repulsion diminishes, and the hydrogel deswells or shrinks significantly.[5][12]
-
PEI: Also demonstrates pH-dependent swelling. Its high charge density at lower pH values can lead to very high swelling ratios.[13]
The predictable swelling of METAC hydrogels offers a more stable matrix for zero-order or diffusion-controlled release kinetics, whereas the pH-responsive nature of Chitosan and PEI can be exploited for targeted release in specific acidic environments like the stomach or tumor microenvironments.[5]
Drug Loading and Release Kinetics
Electrostatic interactions are a primary mechanism for loading and controlling the release of anionic drugs from cationic hydrogels.[1]
-
METAC: The consistent positive charge allows for strong, predictable electrostatic binding with negatively charged drugs (e.g., sodium diclofenac, siRNA).[14] This leads to high loading efficiencies and a sustained release profile often governed by ion exchange with physiological anions or diffusion.
-
Chitosan: Efficiently loads anionic drugs in its charged, swollen state (low pH).[4] Release can be triggered by a pH shift to neutral, which neutralizes the polymer backbone, reduces electrostatic binding, and expels the drug as the hydrogel shrinks. This makes it a "smart" delivery system.[2]
-
PEI: Its high cation density allows for extremely efficient complexation and loading of anionic molecules, particularly large macromolecules like DNA and RNA, which is why it excels in gene delivery.[6] However, this strong binding can sometimes hinder complete release of the therapeutic payload.
Caption: Dominant drug release mechanisms for different cationic hydrogels.
Biocompatibility and Cytotoxicity
For any material intended for biomedical applications, biocompatibility is non-negotiable.[15][16]
-
METAC: Generally considered to have good biocompatibility. The monomer itself can have some toxicity, but once polymerized into a crosslinked hydrogel network, the material is typically non-cytotoxic.[10] However, as with any synthetic polymer, rigorous testing of leachables and degradation products is essential.
-
Chitosan: One of its primary advantages is its excellent biocompatibility and biodegradability, being derived from a natural source.[4][15] Its degradation products are non-toxic saccharides that can be metabolized by the body.
-
PEI: Suffers from significant cytotoxicity. The high density of positive charges on PEI is known to disrupt cell membranes and initiate apoptosis. This has been a major hurdle for its clinical translation, although strategies like PEGylation or crosslinking into a hydrogel can mitigate this toxicity to some extent.[8]
Comparative Performance Data
The table below summarizes typical experimental values for these hydrogels. Note that specific values are highly dependent on the crosslinker density, polymer molecular weight, and experimental conditions.
| Property | METAC-based Hydrogels | Chitosan-based Hydrogels | PEI-based Hydrogels |
| Charge Type | Quaternary Amine (Permanent) | Primary Amine (pH-Dependent) | Primary, Secondary, Tertiary Amines (pH-Dependent) |
| Swelling Ratio (pH 7.4) | High & Stable | Low to Moderate | Moderate to High |
| Swelling Ratio (pH 5.0) | High & Stable | Very High | Very High |
| Primary Drug Interaction | Electrostatic (pH-Independent) | Electrostatic (pH-Dependent) | Strong Electrostatic / Complexation |
| Biocompatibility | Generally Good | Excellent | Poor to Moderate |
| Biodegradability | Generally Non-biodegradable | Biodegradable | Non-biodegradable |
Experimental Protocols for Hydrogel Characterization
To ensure trustworthiness and reproducibility, standardized experimental protocols are crucial. The following are step-by-step methodologies for key characterization assays.
Protocol 1: Swelling Ratio Determination
This protocol determines the water-absorbing capacity of the hydrogel, a critical parameter for drug delivery.[9][17]
Rationale: The gravimetric method is a robust and straightforward way to quantify the extent of swelling. By comparing the mass of the hydrogel in its swollen state to its dry state, we can calculate a standardized swelling ratio.
Methodology:
-
Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions.
-
Drying: Lyophilize or dry the hydrogels in a vacuum oven at 40°C until a constant weight is achieved. Record this as the dry weight (Wd).
-
Swelling: Immerse the dried hydrogels in a buffered solution of known pH and/or ionic strength (e.g., Phosphate Buffered Saline, PBS, pH 7.4) at 37°C.
-
Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a hydrogel sample from the solution.
-
Blotting: Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water.
-
Weighing: Immediately weigh the swollen hydrogel and record the weight (Ws).
-
Equilibrium: Continue the measurements until the weight remains constant over three consecutive readings, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (SR) using the formula: SR (g/g) = (Ws - Wd) / Wd
Protocol 2: In Vitro Drug Release Kinetics
This protocol measures the rate at which a loaded drug is released from the hydrogel into a surrounding medium.[18][19]
Rationale: This assay simulates the release of a therapeutic agent into the physiological environment. Maintaining "sink conditions" (where the drug concentration in the release medium is kept low) is critical to ensure that the release rate is governed by the hydrogel, not by saturation of the medium.[20]
Methodology:
-
Drug Loading:
-
Release Study:
-
Place the drug-loaded hydrogel into a known volume of release medium (e.g., 20 mL of PBS, pH 7.4) in a vial.
-
Incubate at 37°C with gentle agitation (e.g., on an orbital shaker at 50 rpm).
-
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Maintain Sink Conditions: Immediately replenish the vial with an equal volume (1 mL) of fresh, pre-warmed release medium.[18]
-
Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19][20]
-
Data Analysis: Calculate the cumulative percentage of drug released over time, correcting for the dilution from replenishment. The release kinetics can be fitted to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[19]
Caption: A typical experimental workflow for in vitro drug release studies.
Protocol 3: In Vitro Cytotoxicity Assessment (CCK-8 Assay)
This protocol assesses the biocompatibility of the hydrogel by measuring its effect on the metabolic activity of a cell line.[22]
Rationale: The CCK-8 (Cell Counting Kit-8) assay is a sensitive colorimetric assay for determining cell viability. Viable cells reduce a tetrazolium salt to a colored formazan product, and the amount of color produced is directly proportional to the number of living cells. This is a standard method compliant with ISO 10993-5 for testing the in vitro cytotoxicity of medical devices.
Methodology:
-
Eluate Preparation (Indirect Contact):
-
Sterilize hydrogel samples (e.g., via UV irradiation or autoclaving, if stable).
-
Incubate the hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) for 24-72 hours at 37°C, following ISO 10993-12 guidelines for surface area to volume ratio (e.g., 3 cm²/mL).[22]
-
Collect the medium (now called the eluate) and filter-sterilize it (0.22 µm filter).
-
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or NIH/3T3) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the old medium from the wells and replace it with the prepared hydrogel eluates. Include positive (e.g., 10% DMSO) and negative (fresh culture medium) controls.
-
Incubation: Incubate the plate for another 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until a sufficient color change is observed.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability (%) relative to the negative control: Viability (%) = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100
Conclusion and Future Outlook
The choice between METAC, Chitosan, and PEI hydrogels is a function of the specific therapeutic application.
-
METAC-based hydrogels offer robustness and predictability. Their pH-independent charge makes them ideal for applications requiring consistent, sustained drug release in varying physiological environments.
-
Chitosan-based hydrogels are the leading choice when biocompatibility, biodegradability, and pH-triggered "smart" release are the primary requirements.[4]
-
PEI-based hydrogels remain a powerful tool for gene delivery, though their inherent cytotoxicity necessitates careful formulation and evaluation.
As a Senior Application Scientist, the recommendation is to select the material based on a thorough understanding of the drug's properties, the desired release profile, and the target biological environment. METAC-based hydrogels represent a highly versatile and reliable platform, particularly when consistent electrostatic interaction and stable material properties are paramount to the success of the drug delivery system.
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Deen, G. R., & Loh, X. J. (2018). Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications. Omsk University Scientific Crier. Available at: [Link]
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Tanzi, M. C., et al. (2009). Novel poly(HEMA- co -METAC)/alginate semi-interpenetrating hydrogels for biomedical applications: Synthesis and characterization. ResearchGate. Available at: [Link]
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Zhang, K., Feng, W., & Jin, C. (2020). Protocol efficiently measuring the swelling rate of hydrogels. MethodsX, 7, 100779. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Preparation and characterization of methacrylated gelatin/bacterial cellulose composite hydrogels for cartilage tissue engineering. ResearchGate. Available at: [Link]
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Huber, A., et al. (2024). Antimicrobial properties and biocompatibility of semi-synthetic carbohydrate-based ionic hydrogels. RSC Publishing. Available at: [Link]
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Saranya, K., et al. (2022). Synthesis, classification and properties of hydrogels: their applications in drug delivery and agriculture. Journal of Materials Chemistry B. Available at: [Link]
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Kaczmarek, B., et al. (2020). Biocompatibility and Mechanical Properties of Carboxymethyl Chitosan Hydrogels. MDPI. Available at: [Link]
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Kasapidou, P. M. (2019). What are the practical methods used to loading the drug on the hydrogels? How? ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). DSC thermograms of chitosan, chitosan−METMS, and chitosan−METAC hydrogels. ResearchGate. Available at: [Link]
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Majumder, A., et al. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. PMC - NIH. Available at: [Link]
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Kim, J.-H., et al. (2021). Characteristics of Biodegradable Gelatin Methacrylate Hydrogel Designed to Improve Osteoinduction and Effect of Additional Binding of Tannic Acid on Hydrogel. PMC - NIH. Available at: [Link]
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MDPI. (2024). Bioactive Materials and Novel Techniques in Endodontics: Translational Advances for Clinical Practice. MDPI. Available at: [Link]
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ResearchGate. (2025). PEI-based hydrogels with different morphology and sizes: Bulkgel, microgel, and cryogel for catalytic energy and environmental catalytic applications. ResearchGate. Available at: [Link]
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Pereira, S., et al. (2024). Fast-Gelling Polyethylene Glycol/Polyethyleneimine Hydrogels Degradable by Visible-Light. Macromolecular Bioscience. Available at: [Link]
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Tyliszczak, B., Drabczyk, A., & Kudłacik-Kramarczyk, S. (2016). Comparison of Hydrogels Based on Commercial Chitosan and Beetosan® Containing Nanosilver. MDPI. Available at: [Link]
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Tyliszczak, B., Drabczyk, A., & Kudłacik-Kramarczyk, S. (2016). Comparison of Hydrogels Based on Commercial Chitosan and Beetosan® Containing Nanosilver. PubMed. Available at: [Link]
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Uyar, T., et al. (2021). Synthesis, Characterization and Biomedical Applications of p(HEMA-co-APTMACI) Hydrogels Crosslinked with Modified Silica Nanoparticles. Biointerface Research in Applied Chemistry. Available at: [Link]
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Technical Guide: Determination of Lower Critical Solution Temperature (LCST) in METAC Copolymers
Executive Summary
This guide details the characterization of copolymers containing [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) . Unlike standard thermoresponsive polymers (e.g., PNIPAM), METAC copolymers introduce permanent cationic charges that significantly alter phase transition thermodynamics.
Key Insight: METAC is a strong polyelectrolyte. Its incorporation into thermoresponsive backbones (like NIPAM or OEGMA) typically elevates the LCST due to increased hydrophilicity and electrostatic repulsion. Consequently, determining the LCST of METAC systems requires precise control over ionic strength and polymer concentration , as the transition is often suppressed in pure water.
Part 1: The Physico-Chemical Landscape
Mechanism of Phase Transition
The LCST transition is a competition between enthalpic gain (hydrogen bonding with water) and entropic loss (ordering of water molecules around hydrophobic groups).
-
Below LCST: Polymer chains are hydrated (coil state).
-
Above LCST: Hydrophobic interactions dominate; water is expelled (globule state).
The METAC Effect:
METAC adds quaternary ammonium groups (
-
Electrostatic Repulsion: Positive charges repel each other, opposing the globule collapse.
-
Salt Sensitivity: In pure water, repulsion may prevent phase separation entirely. Adding salt (NaCl) screens these charges, recovering the LCST behavior.
Mechanistic Diagram (Graphviz)
The following diagram illustrates the coil-to-globule transition and how METAC residues interfere with this process via electrostatic repulsion.
Caption: Figure 1. Thermodynamic barrier imposed by METAC. The permanent cationic charge creates repulsion that opposes the hydrophobic collapse, requiring ionic screening (salt) to facilitate the transition.
Part 2: Comparative Analysis
METAC is often compared to other cationic monomers like DMAEMA (Dimethylaminoethyl methacrylate) or APTAC . The choice of monomer dictates the pH sensitivity of the LCST.
Table 1: Performance Comparison of Cationic Comonomers
| Feature | METAC (Quaternary) | DMAEMA (Tertiary) | APTAC (Amido-functional) |
| Charge Nature | Permanent (Strong Polyelectrolyte) | pH-Dependent (Weak Polyelectrolyte) | Permanent (Strong) |
| pH Sensitivity | None (Charge is constant) | High (Uncharged > pH 8; Charged < pH 7) | Low |
| Effect on LCST | Drastically Increases LCST | Increases LCST at low pH; Decreases at high pH | Increases LCST |
| Hysteresis | Low (due to strong hydration) | Moderate to High | Low |
| Primary Use | Salt-responsive switches, antibacterial coatings | pH/Thermo-dual responsive carriers | Hydrolytically stable cationic systems |
Critical Observation: If your application requires LCST behavior at physiological pH (7.4) without fluctuation due to local pH changes (e.g., in tumor microenvironments), METAC is superior to DMAEMA because its charge profile remains constant. However, you must tune the LCST using hydrophobic comonomers (like N-tert-butylacrylamide) to counteract METAC's hydrophilicity.
Part 3: Experimental Protocol
To accurately determine the LCST of METAC copolymers, UV-Vis Turbidimetry is the gold standard, validated by Differential Scanning Calorimetry (DSC) .
Workflow Diagram
Caption: Figure 2. Standardized workflow for turbidimetric determination of LCST.
Method A: UV-Vis Turbidimetry (Cloud Point)
Rationale: As the polymer collapses, the solution turns from clear to opaque (turbid) due to light scattering by the globule aggregates.
Protocol:
-
Solvent Preparation: Prepare 10 mM PBS (pH 7.4) or specific NaCl concentrations (e.g., 0.1 M, 0.5 M). Note: METAC copolymers may not show LCST in DI water.
-
Sample Dissolution: Dissolve copolymer at 1.0 mg/mL . Sonicate for 5 minutes to ensure no pre-aggregation.
-
Instrument Setup: Use a UV-Vis spectrophotometer with a Peltier temperature controller. Set wavelength to 500 nm (or 600 nm) to minimize interference from chromophores.
-
Heating Ramp:
-
Start Temperature: 20°C (or 10°C below expected LCST).
-
Ramp Rate: 0.5°C/min (Critical: Faster rates cause thermal lag and inaccurate LCST values).
-
Hold time: 60 seconds at each measurement point.
-
-
Cooling Ramp: Cool at the same rate to measure hysteresis.
Data Processing:
-
Normalize Transmittance (
). -
LCST Definition: The temperature at 50% Transmittance (
) OR the peak of the first derivative ( ).
Method B: Differential Scanning Calorimetry (DSC)
Rationale: Measures the endothermic enthalpy of bond breaking (hydration shell disruption) during the transition.
Protocol:
-
Concentration: Higher concentration required than UV-Vis (10–50 mg/mL ).
-
Reference: Match the reference pan exactly with the solvent buffer.
-
Cycle: Heat from 10°C to 80°C at 1.0°C/min .
-
Analysis: The onset temperature (
) represents the start of the transition; the peak temperature ( ) represents the maximum transition rate.
Part 4: Critical Troubleshooting & Validation
The "No Transition" Problem
Symptom: The solution remains clear up to 90°C. Cause: METAC content is too high (>10 mol%) or ionic strength is too low. The electrostatic repulsion is overpowering the hydrophobic effect. Solution:
-
Add Salt: Titrate NaCl (0.1 M
1.0 M). The LCST should appear and decrease linearly with . -
Check Copolymer Ratio: If synthesizing, increase the hydrophobic comonomer (e.g., NIPAM or t-Butyl Acrylamide).
Hysteresis
METAC copolymers often show low hysteresis compared to PNIPAM homopolymers because the charged groups facilitate rapid re-hydration upon cooling.
-
Validation: If significant hysteresis (>5°C) is observed, check for inter-chain crosslinking or aggregation that isn't fully reversible (common in high-concentration samples).
Self-Validating the System
To ensure your LCST value is an intrinsic property and not an artifact:
-
Concentration Independence: Measure LCST at 0.5, 1.0, and 2.0 mg/mL. The value should vary minimally (<1°C).
-
Reversibility: Run at least 3 heating/cooling cycles. The curves must overlap.
References
-
RSC Polymer Chemistry. "Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers." Royal Society of Chemistry, 2025.
-
ACS Publications. "Cationic Comonomer Induced n-Type PNIPAAM-Based Ionic Thermoelectric Hydrogels." Industrial & Engineering Chemistry Research, 2026.
-
MDPI Polymers. "Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers." MDPI, 2022.
-
Tulane University. "LCST Detection During Copolymer Synthesis." Tulane School of Science and Engineering, 2011.
-
ResearchGate. "Effect of copolymer composition on the LCST of PNIPAM-based materials." ResearchGate, 2023.
Safety Operating Guide
Navigating the Safe Handling of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC): A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and material science, our work with novel chemical entities demands a rigorous and proactive approach to safety. (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC), a quaternary ammonium compound with a methacryloyloxy group, is a versatile monomer increasingly utilized in polymer chemistry for applications ranging from hydrogels to drug delivery systems.[1][2] However, its inherent chemical properties necessitate a comprehensive understanding of its hazards and the implementation of robust safety protocols to mitigate risk. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile of METAC
METAC presents several potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4]
According to safety data sheets (SDS), METAC is classified as:
-
Harmful if swallowed [5]
-
May cause an allergic skin reaction
Understanding these classifications is the first step in establishing a safe handling workflow. The causality is clear: the chemical's reactivity, particularly with biological tissues, underscores the need for a comprehensive barrier in the form of appropriate PPE.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling METAC. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory tasks.
| Task | Required PPE | Rationale |
| Low-Volume Handling (e.g., preparing solutions in a fume hood) | * Nitrile gloves* Safety glasses with side shields* Laboratory coat | Provides a basic barrier against accidental splashes and brief contact. |
| High-Volume Handling or Potential for Splashing | * Chemical-resistant gloves (e.g., butyl rubber or laminate)* Chemical splash goggles* Face shield* Chemical-resistant apron or coveralls | Offers enhanced protection for the face, eyes, and body from larger splashes or spills. |
| Operations with Aerosolization Potential (e.g., sonicating, vortexing) | * All PPE for high-volume handling* Respiratory protection (e.g., a NIOSH-approved respirator with an organic vapor cartridge) | Necessary to prevent inhalation of aerosolized METAC, which can cause respiratory irritation.[6][7] |
Expert Insight: The choice of glove material is critical. While nitrile gloves offer good initial protection for low-volume handling, prolonged or direct contact requires gloves with higher chemical resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for METAC or similar chemicals.
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is paramount to minimizing exposure risk. The following workflow provides a self-validating system for the safe handling of METAC.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
